molecular formula C8H7Cl2N5 B1312809 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 543712-81-8

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B1312809
CAS No.: 543712-81-8
M. Wt: 244.08 g/mol
InChI Key: QXEYORGOYODCOD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 543712-81-8) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C8H7Cl2N5 and a molecular weight of 244.08 g/mol, this pyrimidine derivative is characterized by its specific physical properties, including a predicted density of 1.588 g/cm³ and a high boiling point of approximately 494°C . This compound belongs to a class of pyrazole aminopyrimidine derivatives that have been identified in patent literature as having significant biological relevance, particularly as modulators of LRRK2 (Leucine-Rich Repeat Serine-Threonine Protein Kinase-2) . LRRK2 is a major target in Parkinson's disease research, positioning this compound as a valuable chemical tool for investigating the mechanisms and potential treatment of neurodegenerative diseases. Furthermore, structural analogs featuring the pyrazolyl-pyrimidinamine scaffold are under investigation for their potent inhibitory activity against various kinases, such as CDK2 (Cyclin-Dependent Kinase 2) . These inhibitors are crucial for exploring cell cycle regulation and developing new anticancer agents, highlighting the versatility of this chemical scaffold in multiple therapeutic areas. The presence of both pyrimidine and pyrazole rings, which are privileged structures in medicinal chemistry, allows this molecule to engage in key hydrogen-bonding interactions with enzymatic targets, a feature that is often exploited in the design of kinase inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYORGOYODCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464783
Record name 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543712-81-8
Record name 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data with experimental findings for structurally analogous compounds to offer valuable insights for researchers. The guide includes a summary of physicochemical properties, detailed experimental protocols for key characterization assays, and a discussion of its potential biological significance based on related molecules.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is functionalized with two chlorine atoms at positions 2 and 5, and an amino group at position 4. This amino group is further substituted with a 5-methyl-1H-pyrazol-3-yl moiety.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 543712-81-8Parchem[1]
Molecular Formula C₈H₇Cl₂N₅PubChem
Molecular Weight 244.08 g/mol PubChem
Canonical SMILES CC1=CC(=NN1)NC2=NC(=NC=C2Cl)ClPubChem
InChI Key QXEYORGOYODCOD-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 66.5 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Physicochemical Properties

Table 2: Physicochemical Data of Structurally Related Dichloropyrimidine Derivatives

CompoundMelting Point (°C)Solubility
4-Amino-2,6-dichloropyrimidine258-267Slightly soluble in water
2,5-Diamino-4,6-dichloropyrimidine188-191 (decomp)Slightly soluble in DMSO, Methanol, Water[2]
2-Amino-4,6-dichloropyrimidine--
2,5-Dichloropyrimidin-4-amine--

Data for related compounds are provided for estimation purposes and should be experimentally verified for the target compound.

Basicity and pKa

The basicity of the target molecule is influenced by the nitrogen atoms in the pyrimidine and pyrazole rings. Pyrimidine itself is a weak base, and the electron-withdrawing effects of the two chlorine atoms are expected to further reduce the basicity of the pyrimidine ring nitrogens. The amino linker and the pyrazole ring will also contribute to the overall basicity. Computational methods can be employed to estimate the pKa values of the different nitrogen atoms.[3]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point

Methodology:

  • A small, dry sample of the purified compound is loaded into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_quant Quantification cluster_result Result prep_start Add excess solid to solvent prep_equilibrate Equilibrate at constant temperature prep_start->prep_equilibrate prep_filter Filter to remove undissolved solid prep_equilibrate->prep_filter quant_hplc Analyze filtrate by HPLC-UV prep_filter->quant_hplc quant_cal Compare to calibration curve quant_hplc->quant_cal result_sol Determine Solubility (mg/mL or mol/L) quant_cal->result_sol

Workflow for Isothermal Shake-Flask Solubility Determination.

Synthesis and Characterization

General Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2,4,5-Trichloropyrimidine + 3-Amino-5-methylpyrazole reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

General Synthesis and Characterization Workflow.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity or signaling pathway involvement of this compound. However, the structurally related compound, N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), is a known potent inhibitor of Janus kinase 2 (Jak2), a key enzyme in the Jak/Stat signaling pathway.[4] This pathway is crucial for cell growth, differentiation, and immune response, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and cancers.

Given the structural similarity, it is plausible that this compound could also exhibit activity as a kinase inhibitor, potentially targeting the Jak/Stat pathway or other related signaling cascades. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is recognized as a privileged structure in the development of kinase inhibitors.[5] Further investigation is warranted to explore the biological targets and therapeutic potential of this compound.

G cluster_pathway Hypothesized Jak/Stat Signaling Inhibition Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation TargetGene Target Gene Expression Nucleus->TargetGene Inhibitor This compound (Hypothesized Target) Inhibitor->JAK Inhibition

References

An In-depth Technical Guide on the Mechanism of Action of Pyrazolyl-Pyrimidine Derivatives as JAK/STAT Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of a prominent class of pyrazolyl-pyrimidine derivatives that function as potent inhibitors of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. While the specific compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is not extensively characterized in publicly available literature, this guide will focus on the well-studied and structurally related compound, AZD1480 , as a representative molecule of this class. AZD1480's mechanism of action has been thoroughly investigated, offering valuable insights into the therapeutic potential of targeting the JAK/STAT pathway.

The JAK/STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, survival, and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, hematological malignancies, inflammatory diseases, and solid tumors.

Core Mechanism of Action: Inhibition of JAK Kinases

AZD1480 and related pyrazolyl-pyrimidine derivatives are potent, ATP-competitive small-molecule inhibitors of JAK family kinases, with a particularly high affinity for JAK2. The primary mechanism of action involves the direct binding to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and subsequent activation of the kinase.

The inhibition of JAK2 is a critical event, as this kinase is a central mediator in the signaling of numerous cytokines and growth factors, including erythropoietin, thrombopoietin, and interleukin-6 (IL-6). By blocking the catalytic activity of JAK2, AZD1480 effectively abrogates the downstream signaling events, most notably the phosphorylation and activation of STAT proteins.

Impact on Downstream Signaling: The STAT Pathway

The STAT family of transcription factors are key substrates of JAK kinases. Upon phosphorylation by an activated JAK, STAT proteins dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes. These genes are involved in crucial cellular functions, and their dysregulation can contribute to oncogenesis and inflammation.

AZD1480's inhibition of JAK2 leads to a dose-dependent reduction in the phosphorylation of STAT3 at the critical tyrosine residue 705 (Tyr705).[1] This hypo-phosphorylation prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor.[1] Consequently, the expression of a multitude of STAT3 target genes is downregulated. These include genes promoting cell cycle progression (e.g., Cyclin D1, Cyclin D2), cell survival (e.g., Bcl-2, Survivin), and angiogenesis.[2][3]

Cellular and Physiological Consequences

The inhibition of the JAK/STAT pathway by AZD1480 translates into significant anti-tumor and anti-inflammatory effects observed in both in vitro and in vivo models.

  • Induction of Cell Cycle Arrest and Apoptosis: By downregulating key cell cycle regulators and anti-apoptotic proteins, AZD1480 induces G2/M cell cycle arrest and triggers apoptosis in various cancer cell lines.[3][4][5]

  • Inhibition of Cell Proliferation: The compound potently inhibits the proliferation of cancer cells that are dependent on JAK/STAT signaling for their growth and survival.[4][5]

  • Anti-Angiogenic and Anti-Metastatic Effects: In vivo studies have demonstrated that AZD1480 can inhibit tumor angiogenesis and metastasis, partly by affecting the tumor microenvironment.[4][5]

  • In Vivo Tumor Growth Inhibition: Oral administration of AZD1480 has been shown to significantly suppress the growth of subcutaneous tumor xenografts and increase the survival of mice in various cancer models, including glioblastoma, multiple myeloma, neuroblastoma, and pediatric sarcomas.[2][4][6][7]

Quantitative Data

The following tables summarize the key quantitative data for AZD1480, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase and Cellular Potency of AZD1480

ParameterTarget/Cell LineValueReference
IC50 (cell-free)JAK20.26 nM[1][4]
IC50 (cell-free)JAK11.3 nM[5][8]
GI50TEL-Jak2 driven Ba/F3 cells60 nM[1]
IC50STAT5 phosphorylation in TEL-Jak2 cells46 nM[1]
Median EC50Pediatric tumor cell lines (cell viability)1.5 µM (0.36-5.37 µM)[9]
Median rIC50PPTP in vitro cell line panel1.5 µM (0.3 µM - 5.9 µM)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of AZD1480.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of JAK kinases.

  • Methodology:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

    • Enzymes are incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, and 10 mM MgCl2) with a specific peptide substrate (e.g., FAM-SRCtide for JAK2 and JAK3, FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1) and ATP at a concentration close to its Km value.[4]

    • The compound (AZD1480) is added in a range of concentrations (e.g., 10-point dose-response from 8.3 µM to 0.3 nM in half-log dilutions).[4]

    • The kinase reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the phosphorylated and unphosphorylated peptide substrates are separated and quantified using a suitable method, such as a Caliper LC3000 system.[4]

    • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2. Western Blot Analysis of Protein Phosphorylation

  • Objective: To assess the effect of the compound on the phosphorylation status of JAK and STAT proteins in a cellular context.

  • Methodology:

    • Cancer cell lines with constitutively active or cytokine-inducible JAK/STAT signaling are cultured.

    • Cells are treated with the compound at various concentrations for a specified duration (e.g., 2 hours).

    • For inducible models, cells are stimulated with a cytokine (e.g., Oncostatin M) for a short period (e.g., 15-30 minutes) before harvesting.[1][7]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of JAK2 (p-JAK2) and STAT3 (p-STAT3 Tyr705), as well as total JAK2 and STAT3 as loading controls.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • The protein bands are visualized using a suitable detection system (e.g., chemiluminescence or fluorescence imaging). The signal intensity is quantified to determine the extent of inhibition.[1]

3. Cell Viability and Proliferation Assay

  • Objective: To measure the effect of the compound on the growth and viability of cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added at a range of concentrations, and the cells are incubated for a defined period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay or Alamar Blue assay.[1]

    • The absorbance or fluorescence is measured using a plate reader.

    • The percentage of viable cells relative to a vehicle-treated control is calculated for each concentration, and the EC50 or GI50 value is determined.

4. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • When tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the compound (e.g., AZD1480 at 50 mg/kg) via oral gavage daily for a specified treatment period.[6] The control group receives the vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target inhibition in vivo.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation AZD1480 AZD1480 AZD1480->pJAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis start Seed Cells treatment Treat with AZD1480 (Dose-response) start->treatment stimulation Stimulate with Cytokine (e.g., OSM) treatment->stimulation harvest Harvest & Lyse Cells stimulation->harvest quantification Protein Quantification (BCA Assay) harvest->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (p-STAT3, Total STAT3) transfer->probing detection Detection & Imaging probing->detection analysis Quantify Band Intensity & Normalize detection->analysis

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

AZD1480 serves as a quintessential example of a pyrazolyl-pyrimidine derivative that potently and selectively inhibits the JAK/STAT signaling pathway. Its mechanism of action, centered on the ATP-competitive inhibition of JAK kinases, leads to the suppression of STAT3 activation and the downregulation of key genes involved in cancer cell proliferation and survival. The comprehensive data gathered from in vitro and in vivo studies underscore the therapeutic potential of this class of compounds for the treatment of various malignancies and inflammatory conditions characterized by aberrant JAK/STAT signaling. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel JAK inhibitors.

References

The Biological Activity of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (AZD1480): A Potent JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), also known as AZD1480. This document details the compound's mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and visualizes its role in the JAK/STAT signaling pathway. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor research and drug development.

Introduction

This compound, referred to as AZD1480, is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine-mediated signaling through the JAK/STAT pathway, which is integral to hematopoiesis, immune response, and cell proliferation.[3][4] Dysregulation of the JAK/STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs) and has been implicated in the pathogenesis of various solid tumors.[2] AZD1480 has emerged as a potent inhibitor of JAK2, demonstrating significant therapeutic potential in preclinical models of these diseases.[1][5]

Mechanism of Action

AZD1480 functions as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The binding of a cytokine to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs.[6][7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[6][7] By inhibiting JAK2, AZD1480 effectively blocks this signaling cascade, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells with aberrant JAK/STAT signaling.[8]

Quantitative Biological Activity Data

The inhibitory activity of AZD1480 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition Data

TargetAssay TypeParameterValueATP ConcentrationReference
JAK1Cell-free kinase assayIC501.3 nM-[8]
JAK2Cell-free kinase assayIC50<0.4 nM-[8]
JAK2Cell-free kinase assayIC500.26 nM-[1]
JAK2Cell-free kinase assayIC5058 nM5 mM
JAK2-Ki0.26 nM-[2]
JAK3Cell-free kinase assay->50-fold selectivity over JAK2-
Tyk2Cell-free kinase assay-Selective against-[1]

Table 2: In Vitro Cellular Activity Data

Cell Line/ModelDescriptionParameterValueReference
TEL-JAK2 driven Ba/F3 cellsMurine pro-B cells dependent on TEL-JAK2 fusion proteinGI5060 nM[9]
JAK2 V617F mutant expressing cellsCells expressing the common JAK2 activating mutationGI5060 nM
Pediatric Solid Tumor Cell Lines (NB, RMS, ESFT)Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Family of TumorsEC50 (median)1.5 µM (range: 0.36 - 5.37 µM)[10][11]
Neuroblastoma (SY5Y)Human neuroblastoma cell lineEC500.36 µM[11]
PPTP in vitro cell line panelPediatric Preclinical Testing Program cell line panelrIC50 (median)1.5 µM (range: 0.3 - 5.9 µM)[12]
MEF-Stat3-YFP cellsMouse embryonic fibroblasts with STAT3-YFP fusionIC50 (STAT3 nuclear translocation)~350 nM[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of AZD1480 against recombinant JAK enzymes.

Materials:

  • Recombinant JAK1, JAK2, or JAK3 enzymes (e.g., N-terminal GST fusion proteins)[1]

  • Assay Buffer: 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl₂[1]

  • Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH₂ for JAK1; FAM-SRCtide for JAK2 and JAK3)[1]

  • ATP at respective Km concentrations (e.g., JAK1: 55 µM, JAK2: 15 µM, JAK3: 3 µM) and at a physiological concentration of 5 mM[1]

  • AZD1480 stock solution in DMSO

  • Microplates

  • Caliper LC3000 system or similar for separation and quantification of phosphorylated and unphosphorylated peptides[1]

Procedure:

  • Prepare serial dilutions of AZD1480 in DMSO. A 10-point dose-response curve is typically used, with concentrations ranging from 8.3 µM to 0.3 nM in half-log dilution steps.[1]

  • In a microplate, add the recombinant JAK enzyme, peptide substrate, and AZD1480 at the desired concentrations in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature for a specified period.

  • Stop the reaction.

  • Separate and quantify the phosphorylated and unphosphorylated peptide substrates using a Caliper LC3000 system.[1]

  • Calculate the percent inhibition for each concentration of AZD1480 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of AZD1480 on the proliferation of cancer cell lines.[9][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • AZD1480 stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Prepare serial dilutions of AZD1480 in complete cell culture medium. A suggested concentration range is from 0.1 µM to 10 µM.[9]

  • Remove the existing medium from the wells and add the medium containing different concentrations of AZD1480 or a vehicle control (DMSO).

  • Incubate the plates for a specified period, typically 48 to 96 hours.[9]

  • Add MTS reagent to each well according to the manufacturer's instructions.[9]

  • Incubate for 1-4 hours until a color change is observed.[9]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 or GI50 values.[9]

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for determining the effect of AZD1480 on the phosphorylation of STAT3.[2][9]

Materials:

  • Cells of interest

  • AZD1480 stock solution in DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-STAT3 (p-STAT3) and total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with various concentrations of AZD1480 for a specified time (e.g., 2 hours).[2]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Determine the protein concentration of the lysates using a protein assay.[9]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[9]

  • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the JAK/STAT signaling pathway and a typical experimental workflow for evaluating AZD1480.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation JAK2_active->Receptor STAT_active STAT (active) (Phosphorylated) STAT_inactive->STAT_active 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation AZD1480 AZD1480 (this compound) AZD1480->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Gene_Transcription 9. Transcriptional Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Enzymatic Kinase Assay (Determine IC50) Xenograft_Model Tumor Xenograft Model Kinase_Assay->Xenograft_Model Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (MTS) (Determine EC50/GI50) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for p-STAT (Confirm Target Engagement) Cell_Culture->Western_Blot Proliferation_Assay->Xenograft_Model Western_Blot->Xenograft_Model Treatment AZD1480 Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD_Analysis end Data Analysis and Therapeutic Potential Assessment Tumor_Measurement->end PK_PD_Analysis->end start Compound Synthesis (AZD1480) start->Kinase_Assay start->Cell_Culture

References

The Kinase Inhibitor Profile of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential kinase inhibitor profile of the novel compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. While direct empirical data for this specific molecule is not yet publicly available, this paper synthesizes structure-activity relationship (SAR) data from closely related pyrimidine and pyrazole-based kinase inhibitors to construct a hypothesized inhibitory profile. This document aims to serve as a foundational resource for researchers investigating this and similar compounds, offering insights into potential kinase targets, experimental methodologies for its characterization, and the signaling pathways it may modulate. All quantitative data from analogous compounds are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The intersection of pyrimidine and pyrazole scaffolds has yielded a rich chemical space for the development of potent and selective kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1][2] The addition of dichloro-substituents on the pyrimidine ring introduces the potential for covalent interaction with kinase targets, a mechanism observed with similar 2,5-dichloropyrimidine compounds.[3] This whitepaper will explore the anticipated kinase inhibitor profile of this compound by examining the known activities of its structural components.

Hypothesized Kinase Inhibitor Profile

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit inhibitory activity against several kinase families. The N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine moiety suggests potential interactions with the ATP-binding site of various kinases, while the 2,5-dichloropyrimidine core may confer covalent inhibitory activity, particularly against kinases with a suitably positioned cysteine residue in the active site.

Potential Primary Targets

The core structure is closely related to known inhibitors of CDKs and JAKs. Specifically, N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives have demonstrated inhibitory activity against CDK16.[1] Furthermore, the pyrazol-3-yl pyrimidin-4-amine scaffold is present in the potent Jak2 inhibitor, AZD1480.[2]

Potential for Covalent Inhibition

The 2,5-dichloropyrimidine moiety is of particular interest due to its potential for covalent modification of kinase targets. A known example is a series of 2,5-dichloropyrimidine compounds that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 through an SNAr reaction with a cysteine residue (Cys440).[3] This suggests that this compound could covalently inhibit kinases possessing a similarly accessible cysteine.

Data from Analogous Compounds

To provide a quantitative basis for the hypothesized profile, the following tables summarize the inhibitory activities of structurally related compounds.

Table 1: Kinase Inhibition Data for N-(1H-Pyrazol-3-yl)pyrimidine-4-amine Analogs

Compound/AnalogTarget KinaseIC50/KD (nM)Reference
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivativeCDK16160 (KD)[1]
AZD1480 (a pyrazol-3-yl pyrimidin-4-amine)Jak2-[2]

Table 2: Kinase Inhibition Data for 2,4-Diaminopyrimidine Analogs

Compound/AnalogTarget KinaseIC50 (nM)Reference
N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g)CDK283[4]
N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c)CDK965[4]

Table 3: Kinase Inhibition Data for Dichloropyrimidine Analogs

Compound/AnalogTarget KinasepIC50Reference
2,5-dichloropyrimidine derivativeMSK1 (CTKD)6.7[3]

Experimental Protocols

To validate the hypothesized kinase inhibitor profile, a series of in vitro and cellular assays are recommended.

In Vitro Kinase Inhibition Assay (General Protocol)

A universal fluorescence-based in vitro kinase assay can be employed for high-throughput screening and determination of IC50 values.[5]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The detection of the phosphorylated product is achieved using a terbium-labeled anti-phospho-specific antibody, which, upon binding, creates a FRET signal with a streptavidin-conjugated acceptor.[5] A decrease in the FRET signal corresponds to kinase inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (this compound) in DMSO.

    • Prepare kinase, biotinylated peptide substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for a specified time.

  • Detection:

    • Stop the reaction by adding a detection solution containing the terbium-labeled antibody and streptavidin-acceptor.

    • Incubate to allow for antibody binding.

    • Read the plate on a suitable time-resolved fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Binding Confirmation

To investigate the potential for covalent inhibition, mass spectrometry can be used to detect the formation of a covalent adduct between the inhibitor and the target kinase.[3]

Methodology:

  • Incubate the target kinase with an excess of this compound.

  • Remove unbound inhibitor using a desalting column.

  • Analyze the protein sample by LC-MS to determine the mass of the intact protein. An increase in mass corresponding to the molecular weight of the inhibitor (minus the displaced chlorine) would indicate covalent binding.

  • To identify the specific residue of modification, perform peptide mapping by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.

Signaling Pathways and Visualizations

The potential kinase targets of this compound are involved in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Profiling Start Compound Synthesis (this compound) Screening In Vitro Kinase Panel Screening Start->Screening IC50 IC50 Determination for Hits Screening->IC50 Covalent Covalent Binding Assay (Mass Spectrometry) IC50->Covalent Cellular Cellular Assays (e.g., Proliferation, Apoptosis) IC50->Cellular Covalent->Cellular End Lead Optimization Cellular->End G cluster_jak_stat Hypothesized Inhibition of JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene Inhibitor 2,5-dichloro-N- (5-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine Inhibitor->JAK inhibits G cluster_cdk Hypothesized Inhibition of CDK-Mediated Cell Cycle Progression Cyclin Cyclin Active_Complex Active Cyclin/CDK Complex Cyclin->Active_Complex CDK CDK CDK->Active_Complex Substrate Substrate (e.g., Rb) Active_Complex->Substrate phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P CellCycle Cell Cycle Progression Substrate_P->CellCycle Inhibitor 2,5-dichloro-N- (5-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine Inhibitor->CDK inhibits

References

The Emergence of Pyrazolyl-Pyrimidinamine Derivatives as Potential Anticancer Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, the pyrazolyl-pyrimidinamine scaffold has garnered significant attention as a promising framework for the development of potent anticancer drugs. This technical guide consolidates the current understanding of this class of compounds, with a specific focus on their activity in cancer cell lines, mechanisms of action, and the experimental methodologies employed in their evaluation. While data on the specific molecule 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is not publicly available, this paper will delve into the broader class of dichloro pyrazolyl-pyrimidinamine derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Pyrazolyl-Pyrimidinamine Derivatives in Oncology

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of FDA-approved anticancer drugs.[1] The fusion of pyrazole and pyrimidine rings, in particular, has proven to be a fruitful strategy in medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2] These derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3] Their anticancer potential stems from their ability to interact with various key targets in cellular signaling pathways that are often dysregulated in cancer.[4]

Anticancer Activity in Cancer Cell Lines

Derivatives of the pyrazolyl-pyrimidine scaffold have shown significant growth inhibitory effects across a broad spectrum of human tumor cell lines. The National Cancer Institute (NCI) has evaluated several pyrazolo[3,4-d]pyrimidine derivatives against its 60-cell line panel, revealing potent antitumor activity.[5][6]

The table below summarizes representative quantitative data (IC50/GI50 values) for various pyrazolyl-pyrimidine derivatives, illustrating their potency against different cancer cell lines.

Compound Class/IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (VIIa)57 different cell linesNot Specified0.326 - 4.31[5]
Pyrazolo[3,4-d]pyrimidine (1a)A549 (Lung)MTT Assay2.24[7]
Pyrazolo[3,4-d]pyrimidine (1a)MCF-7 (Breast)MTT AssayLow micromolar[7]
Pyrazolo[3,4-d]pyrimidine (1a)HepG2 (Liver)MTT AssayLow micromolar[7]
Pyrazolo[3,4-d]pyrimidine (1a)PC-3 (Prostate)MTT AssayLow micromolar[7]
Pyrazolo[3,4-d]pyrimidine (XVI)9 subpanels of cell lines5-dose assay1.17 - 18.40[6]
1H-pyrazolo[3,4-d]pyrimidine (24)A549 (Non-small cell lung)Not Specified8.21[4]
1H-pyrazolo[3,4-d]pyrimidine (24)HCT116 (Colorectal)Not Specified19.56[4]
Pyrazole derivative (35)HepG2 (Liver)Not Specified3.53[4]
Pyrazole derivative (35)MCF7 (Breast)Not Specified6.71[4]
Pyrazole derivative (35)Hela (Cervical)Not Specified5.16[4]
Pyrazole derivative (37)MCF7 (Breast)Not Specified5.21[4]

Key Signaling Pathways and Mechanisms of Action

A significant body of research points to the role of pyrazolyl-pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are frequently mutated or overexpressed in cancer.[2]

EGFR Inhibition

Several pyrimidine and pyrazole-based compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[8][9] These compounds often act as ATP-mimicking tyrosine kinase inhibitors.[9] Notably, some analogues have demonstrated outstanding inhibitory activity against both wild-type EGFR and its mutated forms (EGFRL858R and EGFRT790M), which are associated with resistance to conventional therapies.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound Pyrazolyl-Pyrimidinamine Derivative Compound->EGFR EGF EGF EGF->EGFR

EGFR Signaling Pathway Inhibition
JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade implicated in hematological malignancies. The compound AZD1480, a pyrazol-3-yl pyrimidin-4-amine, has been identified as a potent inhibitor of JAK2.[10] It effectively inhibits the signaling and proliferation of cell lines carrying the JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Compound Pyrazolyl-Pyrimidinamine Derivative (e.g., AZD1480) Compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

JAK/STAT Signaling Pathway Inhibition

Experimental Protocols

The evaluation of novel anticancer compounds necessitates a suite of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the literature for this class of compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Compound Seed_Cells->Add_Compound Incubate_72h Incubate for 48-72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound this compound. Due to the limited availability of public experimental data for this specific molecule, this document combines information from chemical databases with predicted values and outlines the standard experimental methodologies for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a detailed understanding of this compound's characteristics.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure features a pyrimidine ring and a pyrazole ring, which are common scaffolds in medicinal chemistry. The molecular structure is depicted below:

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is a combination of information from chemical suppliers and computational predictions, as extensive experimental data is not publicly available.

PropertyValueSource
Molecular Formula C₉H₇Cl₂N₅Chemical Databases
Molecular Weight 259.09 g/mol Chemical Databases
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Predicted LogP 2.5 to 3.5Computational Tools
Predicted pKa Not availableN/A
Predicted Solubility Poorly soluble in waterComputational Tools

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

  • Method: Shake-flask method (OECD Guideline 105).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C).

    • The mixture is agitated (e.g., on a shaker) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of Partition Coefficient (LogP)

The partition coefficient between octanol and water is a measure of a compound's lipophilicity.

  • Method: Shake-flask method.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

    • The concentration of the compound in both the n-octanol and water phases is measured.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a compound's ionization state at different pH values.

  • Method: Potentiometric titration.

  • Procedure:

    • The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standard solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Aqueous Solubility Assay purification->solubility logp LogP Measurement purification->logp pka pKa Determination purification->pka data_analysis Data Analysis mp->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis report Final Report Generation data_analysis->report G compound This compound kinase Protein Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

An In-depth Technical Guide to 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its Structural Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its structural analogs. This class of compounds, characterized by a pyrazolyl-pyrimidine core, has emerged as a significant scaffold in the development of targeted kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

Core Compound and Rationale for Analogs

The core compound, this compound, features a pyrazole ring linked to a dichlorinated pyrimidine. This structural motif is a bioisostere of adenine, the purine base in ATP, enabling these compounds to competitively bind to the ATP-binding site of various protein kinases. The chlorine atoms at the 2 and 5 positions of the pyrimidine ring, along with the methyl group on the pyrazole, are key substitution points for generating structural analogs with modulated potency, selectivity, and pharmacokinetic properties.

Structural analogs of this core have been extensively explored, leading to the discovery of potent inhibitors of several kinase families, including Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and Mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MSK1).

Quantitative Biological Data of Structural Analogs

The following tables summarize the in vitro biological activity of selected structural analogs of this compound. These compounds demonstrate the potential of this scaffold in targeting various kinases.

Table 1: Kinase Inhibitory Activity of Pyrazolyl-pyrimidine Analogs

Compound IDStructureTarget KinaseIC50 (nM)Cell Line (if applicable)Reference
AZD1480 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamineJAK2< 3-[1]
Compound 14c Pyrimidinyl ethyl pyrazole derivativeBRAFV600E9-[2]
JNK1510-[2]
JNK2530-[2]
JNK31020-[2]
Compound 8a (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3227-[3]
MSK1 Inhibitor 1 2,5-dichloro-N-(pyridin-4-yl)pyrimidin-4-amineMSK1200-[4]

Table 2: Antiproliferative Activity of Pyrazolyl-pyrimidine Analogs

Compound IDStructureCell LineIC50 (µM)Cancer TypeReference
Compound 14d Pyrimidinyl ethyl pyrazole derivativeMOLT-40.87Acute lymphoblastic leukemia[2]
K-5620.91Chronic myelogenous leukemia[2]
SK-MEL-280.42Melanoma[2]
A3750.63Melanoma[2]

Signaling Pathways and Mechanism of Action

Structural analogs of this compound primarily act as ATP-competitive inhibitors of protein kinases, thereby modulating downstream signaling pathways crucial for cell proliferation, survival, and inflammatory responses.

The JAK/STAT Signaling Pathway

A prominent target for this class of compounds is the Janus kinase (JAK) family, particularly JAK2. The analog AZD1480 is a potent inhibitor of JAK2.[1] Inhibition of JAK2 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.[5][6]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription AZD1480 AZD1480 (Analog) AZD1480->JAK2 Inhibition

Diagram 1: Inhibition of the JAK/STAT pathway by AZD1480.
The JNK Signaling Pathway

Certain pyrazolyl-pyrimidine analogs have been identified as inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by stress stimuli and cytokines. JNK inhibition can modulate inflammatory responses and apoptosis.

JNK_Pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation c_Jun c-Jun JNK->c_Jun Phosphorylation Apoptosis_Inflammation Apoptosis & Inflammation c_Jun->Apoptosis_Inflammation JNK_Inhibitor Pyrazolyl-pyrimidine Inhibitor JNK_Inhibitor->JNK Inhibition

Diagram 2: JNK signaling pathway and its inhibition.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound analogs. These are based on methodologies reported in the literature for similar compound classes.

General Synthesis of Pyrazolyl-pyrimidine Analogs

The synthesis of the pyrazolyl-pyrimidine scaffold typically involves a two-step process: the formation of the pyrazole ring, followed by its coupling to a pyrimidine core.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, hydrazine) Step1 Pyrazole Ring Formation (Knorr Synthesis) Start->Step1 Intermediate Substituted Pyrazole Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (with Dichloropyrimidine) Intermediate->Step2 Final_Product Pyrazolyl-pyrimidine Analog Step2->Final_Product

Diagram 3: General synthetic workflow.

Step 1: Synthesis of the Substituted Pyrazole

A common method for pyrazole synthesis is the Knorr pyrazole synthesis.[7]

  • Reaction Setup: A mixture of a β-ketoester (1.0 eq) and a substituted hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Step 2: Coupling of Pyrazole to the Pyrimidine Core

The substituted pyrazole is then coupled to a dihalopyrimidine, such as 2,4,5-trichloropyrimidine, via a nucleophilic aromatic substitution reaction.

  • Reaction Setup: The substituted pyrazole (1.0 eq) and the dihalopyrimidine (1.0-1.2 eq) are dissolved in a polar aprotic solvent (e.g., DMF, NMP) in a sealed reaction vessel. A non-nucleophilic base (e.g., DIPEA, K2CO3) is added to the mixture.

  • Reaction Conditions: The reaction is heated, often under microwave irradiation, to facilitate the substitution. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final pyrazolyl-pyrimidine analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and privileged structure in the design of potent and selective kinase inhibitors. The structure-activity relationship studies have shown that modifications at the C2 and C5 positions of the pyrimidine ring, as well as on the pyrazole moiety, can significantly impact the biological activity and kinase selectivity of these compounds. The inhibition of key signaling pathways such as JAK/STAT and JNK highlights their therapeutic potential in oncology and inflammatory diseases.

Future research in this area should focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinases to minimize off-target effects.

  • Overcoming Drug Resistance: Developing compounds that are active against known resistance mutations in target kinases.

  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds to improve their oral bioavailability and in vivo efficacy.

  • Exploring Novel Targets: Screening this compound library against a broader range of kinases to identify new therapeutic opportunities.

This technical guide provides a foundational understanding of this important class of compounds, which will be valuable for researchers and drug development professionals working on the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of 3-amino-5-methylpyrazole, followed by a nucleophilic aromatic substitution with 2,4,5-trichloropyrimidine. This document offers detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Substituted pyrazolopyrimidines are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors for potential anti-cancer therapies. The strategic placement of chloro-substituents allows for further functionalization, making this a valuable intermediate for drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Aminobut-2-enenitrileNot specified in resultsC₄H₆N₂82.11---
Hydrazine Hydrate (80%)7803-57-8H₆N₂O50.06Colorless liquid-120.1
3-Amino-5-methylpyrazole31230-17-8C₄H₇N₃97.12White to light yellow crystalline powder63-66213 (14 mmHg)
2,4,5-Trichloropyrimidine5750-76-5C₄HCl₃N₂183.42Colorless to pale yellow liquid-258.5 at 760 mmHg

Table 2: Expected Product Characterization

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₈H₇Cl₂N₅244.08Off-white to pale yellow solid

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-methylpyrazole

This procedure is adapted from the general synthesis route utilizing 3-aminobut-2-enenitrile and hydrazine hydrate.[1]

Materials:

  • 3-Aminobut-2-enenitrile (10 g)

  • Ethanol (5 L)

  • 80% Hydrazine hydrate (2500 g)

  • 10 L reaction flask with overhead stirrer, condenser, and heating mantle

  • TLC plates (silica gel)

Procedure:

  • To a 10 L reaction flask, add 3-aminobut-2-enenitrile (10 g) and ethanol (5 L). Stir the mixture until the solid is completely dissolved.

  • Slowly add 80% hydrazine hydrate (2500 g) to the solution.

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Gradually heat the mixture to reflux (85-95 °C). Caution: A significant amount of gas is evolved during the reaction. Ensure adequate ventilation.

  • Maintain the reflux for 1.5-2.5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard laboratory techniques such as concentration under reduced pressure and recrystallization or distillation.

An alternative synthesis involves the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazinium salt.[2][3]

Step 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution on polychlorinated pyrimidines.[4][5]

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • 2,4,5-Trichloropyrimidine (1.0 eq)[6][7]

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.1 eq)

  • Reaction vessel with magnetic stirrer, dropping funnel, and nitrogen inlet

  • TLC plates (silica gel)

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3-amino-5-methylpyrazole (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of 2,4,5-trichloropyrimidine (1.0 eq) in the same anhydrous solvent.

  • Add the 2,4,5-trichloropyrimidine solution dropwise to the cooled solution of the aminopyrazole over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Amino-5-methylpyrazole cluster_step2 Step 2: Synthesis of Target Compound A 3-Aminobut-2-enenitrile C Reaction in Ethanol A->C B Hydrazine Hydrate B->C D 3-Amino-5-methylpyrazole C->D Reflux F Nucleophilic Aromatic Substitution (in DCM with TEA) D->F E 2,4,5-Trichloropyrimidine E->F G This compound F->G Stir at RT

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-informed protocol for the synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process: the preparation of the requisite starting materials, 3-amino-5-methyl-1H-pyrazole and 2,4,5-trichloropyrimidine, followed by their coupling via a nucleophilic aromatic substitution reaction.

I. Synthesis of Starting Materials

A. Synthesis of 3-amino-5-methyl-1H-pyrazole

This pyrazole derivative is synthesized through the cyclization of a cyanoacetone precursor with a hydrazine source.

  • Reaction Scheme:

    • Cyanoacetone + Hydrazine Hydrate → 3-amino-5-methyl-1H-pyrazole

  • Experimental Protocol:

    • To a solution of an alkali metal salt of cyanoacetone in a suitable solvent (e.g., water or an organic solvent), add hydrazine hydrate or a hydrazinium salt of a mineral acid.[1][2]

    • The reaction can be carried out at a temperature range of 10 to 200 °C, with a preferred range of 30 to 100 °C when using an aqueous medium.[1]

    • If using a hydrazinium salt, the pH may be adjusted to 1-2 with an acid like hydrochloric acid.[1]

    • Upon completion of the reaction, the water can be removed by azeotropic distillation if a hydrophobic solvent such as toluene is used.[1]

    • The resulting 3-amino-5-methylpyrazole can be purified by distillation under reduced pressure or recrystallization.

B. Synthesis of 2,4,5-trichloropyrimidine

This highly functionalized pyrimidine is typically prepared by the chlorination of a pyrimidine precursor.

  • Reaction Scheme:

    • 5-chlorouracil + Chlorinating Agent → 2,4,5-trichloropyrimidine

  • Experimental Protocol:

    • A common starting material is 5-chlorouracil, which is commercially available or can be synthesized from uracil.[3][4]

    • The chlorination can be achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.[3]

    • Alternatively, thionyl chloride in a solvent like dichloroethane can be used for the chlorination.[4][5]

    • The reaction mixture is typically heated under reflux for several hours.[5]

    • After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated by distillation or chromatography.

II. Synthesis of this compound

The final product is synthesized via a nucleophilic aromatic substitution reaction between 3-amino-5-methyl-1H-pyrazole and 2,4,5-trichloropyrimidine.

  • Reaction Scheme:

    • 3-amino-5-methyl-1H-pyrazole + 2,4,5-trichloropyrimidine → this compound

  • Experimental Protocol:

    • In a reaction vessel, dissolve 3-amino-5-methyl-1H-pyrazole in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

    • Slowly add a solution of 2,4,5-trichloropyrimidine in the same solvent to the reaction mixture at room temperature. The chlorine at the 4-position of the pyrimidine ring is the most susceptible to nucleophilic attack.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

StepReactantsSolvent(s)Key Reagents/CatalystsTemperature (°C)Typical Yield (%)
1ACyanoacetone alkali salt, Hydrazine hydrateWater, TolueneMineral Acid (optional)30 - 10070 - 90
1B5-chlorouracilDichloroethane or neatPCl₅/POCl₃ or SOCl₂Reflux>80
23-amino-5-methyl-1H-pyrazole, 2,4,5-trichloropyrimidineDMF, AcetonitrileTriethylamine, DIPEA25 - 8060 - 85 (Est.)

Visual Representations

Synthesis_Workflow cluster_start Starting Materials Preparation cluster_final Final Product Synthesis SM1 Cyanoacetone R1 Cyclization SM1->R1 SM2 Hydrazine Hydrate SM2->R1 SM3 5-chlorouracil R2 Chlorination SM3->R2 SM4 Chlorinating Agent SM4->R2 P1 3-amino-5-methyl-1H-pyrazole R3 Nucleophilic Aromatic Substitution P1->R3 P2 2,4,5-trichloropyrimidine P2->R3 R1->P1 R2->P2 FP This compound R3->FP

Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Application Notes and Protocols for In Vitro Assays Using 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (AZD1480)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, also known as AZD1480, is a potent, ATP-competitive small molecule inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2][3][4] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and solid tumors.[1][4] AZD1480 exerts its effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, thereby blocking their downstream transcriptional activities.[6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of AZD1480.

Data Presentation

Quantitative Kinase Inhibition Data
TargetParameterValueAssay Conditions
JAK1IC501.3 nMATP-competitive enzyme assay
JAK2IC50<0.4 nMATP-competitive enzyme assay
JAK2Ki0.26 nMCell-free enzyme assay

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Quantitative Cell-Based Assay Data
Cell Line/ModelAssayParameterValue
TEL-JAK2 driven Ba/F3 cellsCell ProliferationGI5060 nM
JAK2 V617F mutant expressing cellsCell ProliferationGI5060 nM
Pediatric Solid Tumor Cell Lines (Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma)Cell Viability (MTS)EC50 (median)1.5 µM (range: 0.36 - 5.37 µM)
Neuroblastoma (SY5Y)Cell Viability (MTS)EC500.36 µM
Sezary Syndrome (SeAx) cellsCell ViabilityIC509.98 µM

GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation AZD1480 AZD1480 (this compound) AZD1480->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Gene Regulation

Caption: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare AZD1480 Stock Solution (in DMSO) Kinase_Assay Biochemical Kinase Assay (JAK1/JAK2) Compound_Prep->Kinase_Assay Cell_Viability Cell Viability/Proliferation Assay (MTS) Compound_Prep->Cell_Viability Western_Blot Western Blot Analysis (p-STAT3) Compound_Prep->Western_Blot Cell_Culture Culture Target Cell Lines Cell_Culture->Cell_Viability Cell_Culture->Western_Blot IC50_Calc Calculate IC50/EC50/GI50 Kinase_Assay->IC50_Calc Cell_Viability->IC50_Calc Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

Caption: General workflow for in vitro testing of AZD1480.

Experimental Protocols

In Vitro Kinase Inhibition Assay (JAK1/JAK2)

This protocol describes a method to determine the in vitro inhibitory activity of AZD1480 against recombinant JAK1 and JAK2 enzymes.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • AZD1480 (this compound)

  • Peptide substrate (e.g., FITC-labeled peptide for JAK1, FAM-labeled SRCtide for JAK2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/mL BSA, 10 mM MgCl₂)

  • 384-well assay plates

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare a stock solution of AZD1480 in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of AZD1480 in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Add the diluted AZD1480 or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the recombinant JAK1 or JAK2 enzyme and the corresponding peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the respective enzyme (e.g., 55 µM for JAK1, 15 µM for JAK2).[1]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable detection system, such as a Caliper LC3000 system.[1]

  • Calculate the percent inhibition for each AZD1480 concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol outlines the use of an MTS-based assay to evaluate the effect of AZD1480 on the viability and proliferation of cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., neuroblastoma, rhabdomyosarcoma cell lines)

  • Complete cell culture medium

  • AZD1480

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[8]

  • Prepare a serial dilution of AZD1480 in complete cell culture medium. A suggested concentration range is 0.1 µM to 10 µM.[8]

  • Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of AZD1480 or DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.[8]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the EC50 or GI50 value by plotting the cell viability against the log of the AZD1480 concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of changes in STAT3 phosphorylation at tyrosine 705 (Tyr705) in cells treated with AZD1480.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • AZD1480

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Plate cells and allow them to adhere. Treat the cells with various concentrations of AZD1480 (e.g., 0.1 µM to 5 µM) for a specified time (e.g., 2 to 24 hours).[6][8]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[9]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[8]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and/or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities to determine the relative change in p-STAT3 levels upon treatment with AZD1480.

References

Application Notes and Protocols for Preclinical Evaluation of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine belongs to the pyrimidine and pyrazole chemical classes. Derivatives of these scaffolds have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and anticonvulsant effects.[1][2][3][4] This document provides a comprehensive guide for the preclinical evaluation of this compound in various animal models to elucidate its potential therapeutic applications. The protocols outlined below are based on established methodologies for similar pyrimidine and pyrazole derivatives.

Hypothetical Signaling Pathways

Given that many pyrimidine and pyrazole derivatives act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cell proliferation and inflammation. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a known target of similar pyrazol-3-yl pyrimidin-4-amine compounds like AZD1480.[5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Compound This compound Compound->JAK Inhibits

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

Experimental Workflow for Preclinical Evaluation

A structured, multi-stage experimental workflow is crucial for the systematic evaluation of a novel compound. This workflow should progress from initial in vitro screening to more complex in vivo animal models to assess efficacy and safety.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) start->in_vitro adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) in_vitro->adme_tox animal_model Animal Model Selection (Based on In Vitro Data) adme_tox->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies animal_model->pk_pd efficacy Efficacy Studies in Disease-Specific Animal Models pk_pd->efficacy toxicology In Vivo Toxicology Studies (e.g., Dose Range Finding, GLP Tox) efficacy->toxicology end Data Analysis and Candidate Selection toxicology->end

Caption: General experimental workflow for preclinical drug development.

Application Notes and Protocols

Anticancer Activity Evaluation

Rationale: Many pyrimidine and pyrazole derivatives exhibit potent anticancer activity by inhibiting kinases involved in cell proliferation and survival.[1][3][6] Therefore, a primary application for this compound could be in oncology.

Recommended Animal Model: Xenograft models in immunocompromised mice (e.g., nude or SCID mice) are standard for evaluating the in vivo efficacy of anticancer compounds against human tumors.[1]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) in appropriate media and conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a certain size or after a set duration), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Daily (p.o.)1500 ± 150-
Compound A25Daily (p.o.)800 ± 9046.7
Compound A50Daily (p.o.)450 ± 6570.0
Anti-inflammatory and Analgesic Activity Evaluation

Rationale: Pyrazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2][7]

Recommended Animal Models:

  • Anti-inflammatory: Carrageenan-induced paw edema model in rats or mice.

  • Analgesic (Central): Hot plate test in mice.[2]

  • Analgesic (Neuropathic): Spinal Nerve Ligation (SNL) model in mice.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

  • Drug Administration: Administer the test compound or vehicle control orally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimatize male albino mice (25-30g) for one week.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneally).

  • Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups.

Data Presentation: Hypothetical Anti-inflammatory and Analgesic Data

Table 2: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL) ± SEMInhibition of Edema (%)
Vehicle Control-0.85 ± 0.08-
Indomethacin100.30 ± 0.0464.7
Compound A500.45 ± 0.0647.1

Table 3: Analgesic Effect in Hot Plate Test

Treatment GroupDose (mg/kg, i.p.)Reaction Time at 60 min (sec) ± SEM
Vehicle Control-5.2 ± 0.8
Morphine1018.5 ± 2.1
Compound A5012.3 ± 1.5
Anticonvulsant Activity Evaluation

Rationale: Certain pyrimidine derivatives have shown efficacy in animal models of epilepsy, suggesting a potential role in treating seizure disorders.[4]

Recommended Animal Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[4]

  • 6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.[4]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Acclimatization: Acclimatize male ICR mice (20-25g) for one week.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally.

  • Induction of Seizure: At the time of peak effect (determined from pilot studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of mice protected from tonic hindlimb extension in each group. Calculate the ED50 (the dose that protects 50% of the animals).

Data Presentation: Hypothetical Anticonvulsant Data

Treatment GroupDose (mg/kg, i.p.)% Protection in MES Test
Vehicle Control-0
Phenytoin25100
Compound A5060
Compound A10090

The provided application notes and protocols offer a structured approach to the preclinical investigation of this compound. Based on the known activities of related pyrimidine and pyrazole derivatives, this compound warrants investigation for its potential anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. The selection of appropriate animal models and experimental designs is critical for obtaining meaningful data to guide further drug development efforts. The hypothetical data tables are provided as examples for structuring and presenting experimental results. Researchers should generate their own data through rigorous experimentation.

References

Application Notes and Protocols for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its analogs, such as AZD1480, are potent small molecule inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory disorders, and various cancers. The pyrazol-3-yl pyrimidin-4-amine scaffold has been identified as a privileged structure in medicinal chemistry for the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery research.

Biological Activity and Target Profile

This compound is an ATP-competitive inhibitor of JAK kinases. Its close analog, AZD1480, has been extensively studied and demonstrates high potency against JAK1 and JAK2. Inhibition of these kinases leads to the suppression of downstream STAT3 phosphorylation and subsequent blockade of the JAK/STAT signaling pathway. This inhibition results in reduced cell proliferation and induction of apoptosis in cell lines dependent on this pathway.

Table 1: In Vitro Inhibitory Activity of AZD1480 (a close analog)

TargetAssay TypeIC50 / KiReference
JAK1Enzymatic Assay1.3 nM (IC50)[1]
JAK2Enzymatic Assay<0.4 nM (IC50)[1]
JAK2Enzymatic Assay0.26 nM (Ki)
JAK3Enzymatic Assay>1000 nM (IC50)
Tyk2Enzymatic Assay>1000 nM (IC50)

Table 2: Cellular Activity of AZD1480

Cell LineAssay TypeEndpointGI50 / IC50Reference
TEL-Jak2 Ba/F3Cell ProliferationGrowth Inhibition60 nM (GI50)
TEL-Jak2 Ba/F3STAT5 PhosphorylationInhibition46 nM (IC50)
Pediatric Tumor Cell Lines (NB, RMS, ESFT)Cell Viability (MTS)Viability0.36-5.37 µM (EC50)[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor This compound Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 8. Transcription Regulation

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on literature procedures for similar pyrazol-3-yl pyrimidin-4-amine derivatives.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_procedure Procedure cluster_product Final Product SM1 2,4,5-trichloropyrimidine Mix 1. Mix Starting Materials SM1->Mix SM2 3-amino-5-methyl-1H-pyrazole SM2->Mix Solvent Solvent (e.g., EtOH, IPA) Solvent->Mix Base Base (e.g., DIPEA, Et3N) Base->Mix React 2. Heat Reaction Mixture Mix->React Workup 3. Work-up & Purification React->Workup Product This compound Workup->Product Characterize 4. Characterization Product->Characterize

Caption: General workflow for synthesis.

Materials:

  • 2,4,5-trichloropyrimidine

  • 3-amino-5-methyl-1H-pyrazole

  • Ethanol (EtOH) or Isopropanol (IPA)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in ethanol, add 3-amino-5-methyl-1H-pyrazole (1.0-1.2 eq).

  • Add DIPEA (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., a hematopoietic cell line with activated JAK/STAT signaling)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[3][4]

Protocol 4: Western Blotting for STAT3 Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation of STAT3.[5]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Blotting Procedure Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

References

Application Notes and Protocols for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in Jak/Stat Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway is a critical signaling cascade involved in a multitude of cellular processes, including immunity, inflammation, cell growth, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, such as autoimmune disorders, myeloproliferative neoplasms, and cancer. Consequently, the Jak/Stat pathway has emerged as a significant target for therapeutic intervention.

This document provides detailed application notes and experimental protocols for the investigation of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine , a pyrazolyl-pyrimidin-amine derivative, as a potential inhibitor of the Jak/Stat pathway. Due to the limited publicly available data for this specific compound, the quantitative data and protocols provided herein are based on its close structural analog, AZD1480 , a potent Jak1/Jak2 inhibitor.[1][2][3][4] Researchers can adapt these methodologies to evaluate the efficacy and mechanism of action of this compound.

Compound Information

Compound Name: This compound
Synonyms: None available
Molecular Formula: C₈H₇Cl₂N₅
Molecular Weight: 244.08 g/mol [5]
CAS Number: 543712-81-8[5]
Chemical Structure:

Note: The following data is for the close structural analog, AZD1480.

Quantitative Data

The inhibitory activity of AZD1480 against Jak kinases and its effect on cell viability are summarized in the tables below. These values provide a benchmark for assessing the potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1480

KinaseIC₅₀ (nM)Assay ConditionsReference
Jak11.3ATP-competitive cell-free assay[4]
Jak2<0.4ATP-competitive cell-free assay[4]
Jak20.26Cell-free assay[3]

Table 2: Cellular Activity of AZD1480 in Various Cell Lines

Cell LineCancer TypeEC₅₀ (µM)AssayReference
SY5YNeuroblastoma0.36MTS Assay (72h)[1]
KCNRNeuroblastoma0.5Caspase-3/7 Assay[6]
Rh18Rhabdomyosarcoma0.5Caspase-3/7 Assay[6]
U266Multiple Myeloma~2 (48h), ~1 (72h)MTS Assay[7]
Kms.11Multiple Myeloma~1 (48h), ~0.5 (72h)MTS Assay[7]
8226Multiple Myeloma~3 (72h)MTS Assay[7]
ARPE19Non-tumorigenic24.4MTS Assay (72h)[1]
HEK293TNon-tumorigenic>5MTS Assay (72h)[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Jak_Stat_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 Binding Jak Jak Receptor->Jak Recruitment pJak p-Jak Jak->pJak Autophosphorylation Stat Stat pStat p-Stat Stat->pStat pJak->Stat Phosphorylation Stat_dimer p-Stat Dimer pStat->Stat_dimer Dimerization DNA DNA Stat_dimer->DNA Nuclear Translocation Inhibitor Inhibitor Inhibitor->pJak Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed Cells B Treat with Inhibitor (e.g., this compound) A->B C Stimulate with Cytokine (e.g., IL-6, IFN-γ) B->C D Lyse Cells & Collect Protein C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Transfer to PVDF Membrane F->G H Blocking G->H I Primary Antibody Incubation (e.g., anti-p-Stat, anti-total-Stat) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K

References

Application Notes and Protocols for the Purification of Pyrazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of pyrazolopyrimidine derivatives, focusing on common and effective techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the physicochemical properties of the pyrazolopyrimidine derivative, the nature of the impurities, and the desired final purity and scale.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[4]Cost-effective, scalable, can yield highly pure crystalline solids.Not suitable for all compounds (oils, non-crystalline solids), potential for product loss.>98%
Flash Column Chromatography Separation based on differential polarity of compounds as they pass through a stationary phase (e.g., silica gel).[4]Fast, widely applicable, good for separating complex mixtures.[4]Requires solvent selection optimization (TLC), can use large volumes of solvent.95-99%
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure.[4]High purity achievable, suitable for challenging separations.[4]More expensive, limited sample loading capacity compared to other methods.>99%
Solid-Phase Extraction (SPE) Partitioning of compounds between a solid phase and a liquid phase to isolate the target compound.[4]Often used for sample preparation, can be automated.Less common for preparative purification; specific quantitative data for pyrimidines is not readily available.[4]Variable

Experimental Protocols

Recrystallization

Recrystallization is a fundamental technique for purifying solid pyrazolopyrimidine compounds.[4]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrazolopyrimidine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazolopyrimidine compound in a minimal amount of the hot solvent to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol: Two-Solvent Recrystallization

This method is used when a single suitable solvent cannot be found.

  • Dissolve the crude product in a small amount of a solvent in which it is highly soluble (solvent 1).

  • Slowly add a second solvent in which the product is poorly soluble (solvent 2, the anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of solvent 1 to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect, wash, and dry the crystals as described in the single-solvent method.

Flash Column Chromatography

Flash column chromatography is a rapid purification method that utilizes a stationary phase, typically silica gel, and a mobile phase to separate compounds based on polarity.[4]

Protocol: Flash Column Chromatography

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). The ideal system should give the target pyrazolopyrimidine a retention factor (Rf) of 0.2-0.4 and provide good separation from impurities.[4] Common solvent systems include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[4]

  • Column Packing: Prepare a column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and apply it to the top of the silica gel bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, applying positive pressure to maintain a steady flow rate.[4]

  • Fraction Collection: Collect the eluate in fractions.[4]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolopyrimidine derivative.[4]

Quantitative Data for Column Chromatography of Pyrimidine Derivatives

Compound TypeStationary PhaseMobile PhasePurity (%)Yield (%)Reference
Pyrimidine-sulfonamide derivativeSilica GelChloroform/Acetone97.03Not Specified[4]
Pyrimidine-based Kinase InhibitorsSilica Gel 60Not SpecifiedNot Specified26-85 (synthesis yield)[4]

Note: Reported yields often correspond to the overall synthetic step rather than just the purification step.[4]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique ideal for obtaining highly pure pyrazolopyrimidine derivatives, especially for challenging separations or as a final purification step.[4] Reversed-phase HPLC using C8 and C18 silica gel columns is commonly employed for the analysis of pyrimidine derivatives.[5]

Protocol: Preparative HPLC

  • Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).[4]

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume.[4]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.[4]

  • Purification: Inject the sample onto the preparative HPLC system.[4]

  • Fraction Collection: Collect fractions corresponding to the target compound's peak, often triggered by a UV detector signal.[4]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[4]

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, typically by lyophilization or rotary evaporation.[4]

Signaling Pathways and Experimental Workflows

Pyrazolopyrimidine derivatives are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.

PIM-1 Kinase Inhibition Pathway

PIM-1 is a proto-oncogene that plays a role in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent PIM-1 inhibitors.[1][2]

PIM1_Pathway cluster_bad BAD Phosphorylation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PIM1 PIM-1 Kinase Pyrazolo_pyrimidine->PIM1 Inhibition BAD BAD PIM1->BAD Phosphorylation pBAD p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis

Caption: PIM-1 kinase inhibition by pyrazolopyrimidine derivatives prevents BAD phosphorylation, promoting apoptosis.

General Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a synthesized pyrazolopyrimidine derivative.

Purification_Workflow Synthesis Crude Pyrazolopyrimidine Product Primary_Purification Primary Purification (e.g., Column Chromatography) Synthesis->Primary_Purification Purity_Check1 Purity Check (TLC, LC-MS) Primary_Purification->Purity_Check1 Final_Purification Final Purification (e.g., Recrystallization or Prep-HPLC) Purity_Check1->Final_Purification < 98% Pure Pure_Compound Pure Pyrazolopyrimidine Derivative (>98%) Purity_Check1->Pure_Compound > 98% Pure Purity_Check2 Final Purity & Identity Confirmation (NMR, HRMS, HPLC) Final_Purification->Purity_Check2 Purity_Check2->Pure_Compound

Caption: A general workflow for the purification and analysis of pyrazolopyrimidine derivatives.

References

Application Notes: Experimental Design for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine that can effectively interact with the hinge region of ATP-binding sites in kinases.[1] This structural motif is central to numerous kinase inhibitors developed for therapeutic use, particularly in oncology and immunology.[2][3] This document outlines a comprehensive experimental design for the synthesis, characterization, and biological evaluation of a novel pyrazolopyrimidine derivative, 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (hereafter referred to as Compound G-2025).

Based on its structural similarity to known inhibitors, Compound G-2025 is hypothesized to be a potent inhibitor of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various cancers and autoimmune disorders.[4][5][6] This protocol series will therefore focus on evaluating Compound G-2025 as a potential inhibitor of JAK2 kinase and its downstream signaling.

Synthesis and Analytical Characterization

A robust synthetic route and thorough characterization are foundational to any drug discovery effort. The proposed synthesis for Compound G-2025 involves a nucleophilic aromatic substitution (SNAr) reaction, a common and efficient method for constructing such scaffolds.

Synthetic Protocol

Objective: To synthesize Compound G-2025 from commercially available starting materials.

Materials:

  • 2,4,5-trichloropyrimidine

  • 5-methyl-1H-pyrazol-3-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add 5-methyl-1H-pyrazol-3-amine (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and EtOAc to afford the pure Compound G-2025.

Characterization and Data Presentation

The identity and purity of the synthesized Compound G-2025 must be confirmed using standard analytical techniques.

Analysis Technique Parameter Hypothetical Result
¹H NMR Chemical Shift (δ)Peaks consistent with pyrazole, pyrimidine, and methyl protons.
¹³C NMR Chemical Shift (δ)Peaks corresponding to all unique carbon atoms in the structure.
HRMS (ESI+) Calculated [M+H]⁺C₈H₇Cl₂N₅ requires m/z 258.0055
HRMS (ESI+) Found [M+H]⁺258.0053
HPLC Purity>98% (at 254 nm)
Table 1: Hypothetical Analytical Data for Compound G-2025.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Analysis start 2,4,5-Trichloropyrimidine + 5-Methyl-1H-pyrazol-3-amine reagents DIPEA, 1,4-Dioxane start->reagents reaction Heat to 80°C, 16h reagents->reaction workup Aqueous Wash (NaHCO₃, Brine) reaction->workup Cool & Concentrate purify Flash Column Chromatography workup->purify product Pure Compound G-2025 purify->product analysis NMR, HRMS, HPLC product->analysis final Verified Compound >98% Pure analysis->final

Caption: Synthetic workflow for Compound G-2025.

Biochemical Evaluation: In Vitro Kinase Assay

To test the hypothesis that Compound G-2025 inhibits JAK kinases, an in vitro biochemical assay will be performed to determine its inhibitory potency (IC₅₀).

Kinase Inhibition Assay Protocol

Objective: To determine the IC₅₀ of Compound G-2025 against JAK1, JAK2, JAK3, and TYK2.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Compound G-2025 (in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of Compound G-2025 in DMSO, starting from 1 mM.

  • In a 384-well plate, add 2.5 µL of assay buffer.

  • Add 2.5 µL of the appropriate kinase enzyme solution.

  • Add 5 nL of the compound dilution series (or DMSO for controls). Mix and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated substrate peptide.[7]

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Calculate the ratio of emissions (665/620) and convert to percent inhibition relative to controls.

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The IC₅₀ values will be tabulated to assess both potency and selectivity.

Kinase Target Compound G-2025 IC₅₀ (nM) Reference Inhibitor IC₅₀ (nM)
JAK1 150120
JAK2 85
JAK3 850900
TYK2 220250
Table 2: Hypothetical IC₅₀ Data for Compound G-2025 against the JAK Family.

Cell-Based Evaluation: Target Engagement and Pathway Inhibition

To confirm that Compound G-2025 can inhibit JAK2 signaling in a cellular context, a Western blot assay will be used to measure the phosphorylation of its downstream target, STAT3.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[8][9] Ligand binding to a receptor induces JAK auto-phosphorylation and subsequent phosphorylation of the receptor, creating docking sites for STAT proteins.[4] STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK2 receptor->jak 2. Dimerization cytokine Cytokine cytokine->receptor 1. Binding p_jak P-JAK2 jak->p_jak 3. Autophosphorylation stat STAT3 p_jak->stat 4. STAT Recruitment & Phosphorylation p_stat P-STAT3 stat->p_stat dimer P-STAT3 Dimer p_stat->dimer 5. Dimerization nucleus Nucleus dimer->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. DNA Binding inhibitor Compound G-2025 inhibitor->p_jak Inhibition

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Western Blot Protocol for p-STAT3 Inhibition

Objective: To measure the dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by Compound G-2025 in a human cell line (e.g., TF-1 cells).

Materials:

  • TF-1 human erythroleukemia cell line

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • Recombinant human Interleukin-6 (IL-6)

  • Compound G-2025

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture TF-1 cells according to standard protocols.

  • Starvation: Serum-starve the cells for 4 hours to reduce basal signaling.

  • Treatment: Pre-treat cells with a serial dilution of Compound G-2025 (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes. Include an unstimulated control.

  • Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Quantification: Determine protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% BSA in TBST).

    • Incubate with primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and image the blot using a chemiluminescence imager.

  • Stripping and Reprobing: Strip the membrane and reprobe with anti-total-STAT3 and anti-GAPDH antibodies to ensure equal protein loading.

Cellular Assay Workflow Diagram

Western_Blot_Workflow A 1. Culture & Starve TF-1 Cells B 2. Pre-treat with Compound G-2025 A->B C 3. Stimulate with IL-6 Cytokine B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblotting (Antibody Probing) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis (Band Densitometry) H->I

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges encountered with 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a pyrimidine core, and data from similar pyrazolo[3,4-d]pyrimidine derivatives, this compound is expected to be a highly hydrophobic molecule.[1][2] Consequently, it exhibits very low solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media. However, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and other polar aprotic solvents.[1]

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why is this happening?

A2: This common issue is known as precipitation upon dilution.[3] DMSO is a powerful organic solvent that can dissolve non-polar compounds at high concentrations. When this concentrated DMSO stock is rapidly introduced into an aqueous buffer, the compound's local concentration can instantly exceed its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution.[3]

Q3: Can the physical form of the compound affect its solubility?

A3: Yes, the solid-state properties of a compound are critical. Different solid forms, such as polymorphs, solvates, or an amorphous solid, can have different solubilities and dissolution rates.[3] Generally, amorphous forms are more soluble than highly stable crystalline forms because less energy is required to break the crystal lattice.[3]

Q4: What methods can I use to improve the solubility of this compound in my working solution?

A4: If you are experiencing difficulty, several techniques can be employed:

  • Vortexing and Ultrasonication: After adding the stock solution to your aqueous medium, mix thoroughly by vortexing. For compounds that are particularly difficult to dissolve, ultrasonication for a period of 30 minutes to an hour can provide the necessary energy to break up aggregates and aid dissolution.[4]

  • Gentle Heating: Gently warming the solution to a temperature no higher than 50°C can help increase solubility. However, be cautious, as excessive heat could potentially degrade the compound.[4]

  • Use of Co-solvents: The addition of a small amount of an organic co-solvent to the aqueous buffer can increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[5]

  • Formulation with Surfactants: For cell-based assays, using a low concentration of a non-ionic surfactant can help maintain the compound's solubility in the culture medium.

Q5: Are there more advanced strategies to enhance aqueous solubility for in vivo studies or complex assays?

A5: Yes, for applications requiring higher aqueous concentrations, several formulation strategies can be explored. These include creating an amorphous solid dispersion by mixing the drug with a hydrophilic polymer, encapsulation into liposomes, or forming complexes with cyclodextrins.[1] These methods can significantly improve the apparent water solubility and bioavailability of hydrophobic compounds.[1][2]

Solubility Data Summary

SolventExpected Solubility ProfileRecommendations
Water Poor / InsolubleNot recommended as a primary solvent.
PBS (pH 7.4) Poor / InsolubleExpect precipitation when diluting from organic stock.[4]
Ethanol Slightly SolubleMay be used as a co-solvent, but solubility is limited.
DMSO Readily SolubleRecommended solvent for preparing high-concentration stock solutions.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of the compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Carefully weigh the desired amount of the compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If solids are still visible, place the vial in an ultrasonic bath for 15-30 minutes.[4] Gentle heating up to 50°C can be applied if necessary.[4]

  • Once fully dissolved, visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol allows for the determination of the compound's kinetic solubility in a specific aqueous buffer, which is crucial for establishing the maximum workable concentration in an experiment.[3]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Nephelometer or a plate reader capable of measuring light scattering/turbidity

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate or in tubes, perform a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).[3]

  • Dispense Buffer: Add 198 µL of the target aqueous buffer to the wells of the clear-bottom 96-well plate.

  • Add Compound: Transfer 2 µL of each DMSO concentration from the dilution series into the corresponding wells containing the aqueous buffer. This creates a final DMSO concentration of 1%.[3] Include a buffer-only control.

  • Incubate: Cover the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.[3]

  • Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer.[3]

  • Analyze Data: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control well.[3]

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate key workflows for addressing solubility issues and planning experiments with this compound.

G start Poor Solubility Observed q1 Is the issue with the stock or working solution? start->q1 stock_sol Stock Solution (in DMSO) q1->stock_sol Stock working_sol Working Solution (in Aqueous Buffer) q1->working_sol Working action1 Increase vortexing time. Use ultrasonication. Apply gentle heat (<50°C). stock_sol->action1 action2 Slowly add stock to buffer while vortexing. Lower final concentration. Check final DMSO % (<0.5%). working_sol->action2 q2 Did it dissolve? action1->q2 success Success: Proceed with experiment. q2->success Yes fail Issue Persists: Consider compound purity/stability. Contact supplier. q2->fail No q3 Precipitation still occurs? action2->q3 q3->success No action3 Advanced Method: Use co-solvents or surfactants. Consider formulation (e.g., with polymers). q3->action3 Yes end Re-evaluate experimental design or compound concentration. action3->end

Caption: A troubleshooting workflow for improving small molecule solubility.

G compound 1. Receive Compound (Solid Powder) stock 2. Prepare 10 mM Stock in 100% DMSO compound->stock Dissolve aliquot 3. Aliquot & Store at -80°C stock->aliquot Dispense dilute 4. Dilute Stock into Aqueous Medium aliquot->dilute Use one aliquot treat 5. Treat Cells/ Run Assay dilute->treat Final concentration analyze 6. Analyze Results treat->analyze

Caption: Standard experimental workflow from compound receipt to data analysis.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., JAK) ligand->receptor Binds & Activates stat STAT Protein receptor->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Initiates inhibitor 2,5-dichloro-N-(...) (Kinase Inhibitor) inhibitor->receptor Blocks ATP Binding Site

Caption: A generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.

References

Technical Support Center: Enhancing the Solubility of Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with pyrimidine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine kinase inhibitors exhibit poor aqueous solubility?

A1: The majority of small-molecule kinase inhibitors, including those with a pyrimidine scaffold, are designed to bind to the often hydrophobic ATP-binding pocket of kinases.[1] This structural requirement frequently results in lipophilic (fat-soluble) molecules with low aqueous solubility.[1][2] Consequently, many of these inhibitors are categorized under the Biopharmaceutical Classification System (BCS) as Class II, indicating low solubility and high membrane permeability.[1][3][4]

Q2: My pyrimidine kinase inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. What is causing this?

A2: This is a common issue that arises when a compound that is readily soluble in a potent organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is crucial to ensure the final DMSO concentration in your working solution is kept to a minimum, typically below 0.5%, and to add the stock solution to the buffer while vortexing to promote rapid dispersion.[5]

Q3: Are there formulation strategies I can employ to improve the solubility of my inhibitor for in vivo studies?

A3: Yes, several formulation strategies can be effective. Experimenting with various biocompatible solvents and formulation vehicles is a primary approach.[2] For instance, amorphous solid dispersions, where the inhibitor is dispersed within a polymer matrix, have been shown to enhance both solubility and oral bioavailability.[2] Another strategy is the use of lipid-based formulations, which can improve absorption by avoiding the need for dissolution in the gastrointestinal tract.[6]

Q4: Can chemical modification of the inhibitor itself improve its solubility?

A4: Absolutely. A prodrug approach is a successful strategy for improving the bioavailability of kinase inhibitors.[2] This involves modifying the chemical structure of the inhibitor to create a more soluble derivative (the prodrug) that is then converted back to the active inhibitor in vivo. Additionally, incorporating flexibly linked solubilizing groups to the pyrimidine scaffold can enhance physicochemical properties.[7]

Q5: How does pH affect the solubility of my pyrimidine-based inhibitor?

A5: The solubility of pyrimidine kinase inhibitors containing amine groups is often highly dependent on the pH of the solution.[5] In acidic conditions, the amine group becomes protonated, forming a more soluble cationic species.[5] Therefore, lowering the pH of the aqueous solution can be an effective method to increase solubility.[5]

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Visible precipitate upon dilution of DMSO stock into aqueous buffer.

  • Inconsistent or non-reproducible results in kinase activity assays.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Final DMSO Concentration Ensure the final concentration of DMSO in the assay is below the tolerance level of your experimental system (typically <0.5%).[5]
Rapid Precipitation Perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous buffer while vortexing to ensure rapid dispersion.[5]
Inherent Low Aqueous Solubility Consider using solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) in your assay buffer.[8]
pH of the Buffer For compounds with ionizable groups, adjust the pH of the buffer to a range where the compound is more soluble. For basic compounds, a lower pH is generally favorable.[5][9]
Issue 2: Low Bioavailability and Inconsistent Results in Animal Studies

Symptoms:

  • Low and variable plasma concentrations of the inhibitor after oral administration.[2]

  • Lack of in vivo efficacy despite potent in vitro activity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Absorption from GI Tract For initial efficacy studies, consider parenteral routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption.[2]
Formulation Issues Develop an amorphous solid dispersion or a lipid-based formulation to improve solubility and absorption.[2][6]
Extensive First-Pass Metabolism Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.[2]
Prodrug Approach If medicinal chemistry resources are available, synthesize a more soluble prodrug of your inhibitor.[2]

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

Materials:

  • Test compound (pyrimidine kinase inhibitor)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

  • After equilibration, visually confirm the presence of undissolved solid.

  • Separate the solid and liquid phases by centrifugation.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the potency of an inhibitor.

Materials:

  • Recombinant kinase

  • Kinase substrate and ATP

  • Assay buffer

  • Test inhibitor (dissolved in DMSO)

  • 384-well assay plates

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the pyrimidine kinase inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor dilutions and DMSO controls to the appropriate wells.

  • Add the diluted kinase enzyme to all wells except the "no kinase" controls.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO controls and determine the IC50 value by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis prep_inhibitor Prepare serial dilutions of pyrimidine kinase inhibitor in DMSO plate_setup Dispense inhibitor and controls into 384-well plate prep_inhibitor->plate_setup prep_kinase Dilute recombinant kinase in assay buffer add_kinase Add diluted kinase enzyme prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP mixture in assay buffer initiate_reaction Initiate reaction with Substrate/ATP mixture prep_substrate->initiate_reaction plate_setup->add_kinase add_kinase->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation add_detection Add ATP detection reagent to generate luminescent signal incubation->add_detection read_plate Read luminescence on a plate reader add_detection->read_plate data_analysis Calculate % inhibition and determine IC50 value read_plate->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTORC1 akt->mtor Activation cell_growth Cell Growth & Proliferation mtor->cell_growth Downstream Signaling inhibitor Pyrimidine Kinase Inhibitor inhibitor->pi3k Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

troubleshooting_logic start Solubility Issue Identified q1 Is the issue in vitro or in vivo? start->q1 in_vitro In Vitro Issue q1->in_vitro In Vitro in_vivo In Vivo Issue q1->in_vivo In Vivo q2_vitro Is precipitate visible? in_vitro->q2_vitro q2_vivo Is bioavailability low? in_vivo->q2_vivo sol_vitro1 Optimize DMSO concentration and dilution method q2_vitro->sol_vitro1 Yes sol_vitro2 Use solubility enhancers or adjust buffer pH q2_vitro->sol_vitro2 No (inconsistent data) sol_vivo1 Change route of administration (e.g., IV, IP) q2_vivo->sol_vivo1 Yes sol_vivo2 Develop advanced formulation (e.g., solid dispersion, lipid-based) q2_vivo->sol_vivo2 Yes (and oral delivery is required)

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter stability-related issues during experiments with 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. The information is based on the general chemical properties of dichloropyrimidines, pyrazoles, and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound would be its susceptibility to hydrolysis, particularly of the chloro substituents on the pyrimidine ring, and potential degradation under harsh pH conditions, oxidative stress, or exposure to high temperatures and UV light. The pyrimidine and pyrazole rings themselves are generally stable, but the substituted amine linkage could also be a point of cleavage under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is advisable to store the compound as a solid in a tightly sealed container, protected from light and moisture. For optimal long-term stability, storage at low temperatures (e.g., -20°C) in a desiccated environment is recommended. If stored in solution, use aprotic solvents and store at low temperatures for short periods.

Q3: Is this compound sensitive to pH?

A3: Yes, compounds with pyrimidine and amine functionalities can be sensitive to pH. Strongly acidic or basic conditions may catalyze the hydrolysis of the chlorine atoms or potentially lead to ring-opening or other rearrangements.[1] It is recommended to maintain solutions at a neutral pH whenever possible.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. Amines can react with various electrophiles, and the chloro groups can be displaced by nucleophiles. Caution should be exercised when using reactive reagents in combination with this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experimentation.

Issue 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after dissolving the compound.

  • Possible Cause: The compound may be degrading in the chosen solvent or under the analytical conditions.

  • Troubleshooting Steps:

    • Solvent Check: Prepare fresh solutions in different, high-purity solvents (e.g., acetonitrile, DMSO, ethanol) to see if the degradation profile changes. Use aprotic solvents where possible.

    • pH of Mobile Phase: If using HPLC, check the pH of your mobile phase. Highly acidic or basic mobile phases can cause on-column degradation. Adjust the pH to be closer to neutral if the compound's solubility allows.

    • Temperature: Ensure the sample is not exposed to high temperatures during sample preparation or analysis. Use a cooled autosampler if available.

    • Fresh Sample: Prepare a fresh sample from the solid compound and immediately analyze it to establish a baseline chromatogram.

Issue 2: The biological or chemical activity of my compound seems to decrease over time in solution.

  • Possible Cause: The compound is likely unstable in the solution used for the assay.

  • Troubleshooting Steps:

    • Time-Course Analysis: Analyze the concentration of the parent compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.

    • Buffer Components: Investigate if any components in your assay buffer (e.g., nucleophiles, metal ions) could be reacting with the compound.

    • Storage of Stock Solutions: Prepare fresh stock solutions for each experiment. If stock solutions must be stored, aliquot them and store them at -80°C to minimize freeze-thaw cycles.

Experimental Protocols for Stability Studies

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[2][3] This involves subjecting the compound to a variety of stress conditions.

1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Stability

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a set time (e.g., 24 hours), protected from light.

    • Analyze the sample by HPLC.

3. Photostability

  • Protocol:

    • Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Maintain a control sample in the dark under the same temperature conditions.

    • After a defined exposure period (e.g., as per ICH Q1B guidelines), analyze both the exposed and control samples by HPLC.

4. Thermal Stability

  • Protocol:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., at 60°C, 80°C).

    • After a defined period (e.g., 7 days), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

    • Compare the chromatogram to that of a sample stored at ideal conditions.

Potential Degradation Pathways

The following table summarizes the potential reactivity of the different functional groups within the molecule under various stress conditions.

Stress ConditionFunctional GroupPotential Degradation PathwayLikely Degradation Products
Acidic/Basic Hydrolysis DichloropyrimidineNucleophilic substitution of chlorine with hydroxyl groups.Monochloro-hydroxy-pyrimidine and dihydroxy-pyrimidine derivatives.
Oxidation Pyrazole/AmineN-oxidation, ring oxidation.N-oxides, hydroxylated derivatives.
Photolysis Entire MoleculeRadical-mediated degradation, potential for C-Cl bond cleavage.Various photoproducts, potentially dechlorination products.
Thermal Stress Entire MoleculeGeneral decomposition, potential for cleavage of the amine linkage.Smaller molecular fragments.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acidic Hydrolysis (0.1M HCl) prep->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH) prep->base Expose to Stress oxid Oxidation (3% H2O2) prep->oxid Expose to Stress photo Photolysis (UV/Vis Light) prep->photo Expose to Stress therm Thermal Stress (Solid, 60°C) prep->therm Expose to Stress analysis HPLC/LC-MS Analysis acid->analysis Analyze at Time Points base->analysis Analyze at Time Points oxid->analysis Analyze at Time Points photo->analysis Analyze at Time Points therm->analysis Analyze at Time Points characterize Characterize Degradants analysis->characterize Identify Peaks

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Analytical Peaks

G start Unexpected Peak in Chromatogram q1 Is the peak present in a freshly prepared sample? start->q1 a1_yes Possible impurity in the starting material. q1->a1_yes Yes q2 Does the peak intensity increase over time? q1->q2 No a2_yes Compound is degrading in solution. q2->a2_yes Yes a2_no Possible artifact from analytical method. q2->a2_no No troubleshoot_degradation Investigate pH, solvent, temperature, and light exposure. a2_yes->troubleshoot_degradation troubleshoot_method Check mobile phase, column, and detector settings. a2_no->troubleshoot_method

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazole derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield Incomplete reaction: Starting materials may not be fully consumed.Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration. For many condensation reactions, heating under reflux may be necessary.[1] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1][2]
Suboptimal catalyst: The choice and amount of catalyst can be critical.Screen different catalysts: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1][3] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[1][4]
Poor quality of starting materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions. Hydrazine derivatives can also degrade over time.Ensure purity of reactants: Use high-purity starting materials. It is recommended to use freshly opened or purified hydrazine derivatives.
Formation of Regioisomers Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[5]Optimize solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[6][7]
Steric and electronic effects: The substituents on both the dicarbonyl compound and the hydrazine influence the site of initial attack.Modify reaction conditions: Adjusting the pH of the reaction mixture can influence the regioselectivity.[5]
Difficult Product Isolation/Purification Formation of oily products: The product may not crystallize easily from the reaction mixture.Modify work-up procedure: If the product is an oil, extraction with a suitable organic solvent followed by column chromatography is a common purification method. Trying different solvent systems for crystallization may also be effective.
Presence of colored impurities: Discoloration of the reaction mixture is common, especially when using hydrazine salts, due to the formation of colored byproducts.Purification techniques: Recrystallization or column chromatography can be effective in removing colored impurities. The use of a mild base can sometimes lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are its key steps?

A1: The Knorr pyrazole synthesis is one of the most widely used methods.[8] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[3][5] The general mechanism involves:

  • Formation of a hydrazone intermediate through the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[5][9]

  • Intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[5]

  • Dehydration to yield the stable, aromatic pyrazole ring.[5]

Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl?

A2: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls.[5] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[5] A key strategy to improve regioselectivity is the choice of solvent. Fluorinated alcohols, such as TFE and HFIP, have been shown to significantly favor the formation of one regioisomer.[6][7] For example, in the reaction of methylhydrazine with certain 1,3-diketones, switching the solvent from ethanol to HFIP can change the regioisomeric ratio from moderately selective to highly selective (e.g., 97:3).[7]

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: If your reaction is not going to completion, first verify the purity of your starting materials, as impurities can inhibit the reaction. Next, consider optimizing the reaction conditions. Increasing the reaction temperature and/or extending the reaction time are often effective.[1] Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is progressing and when it has reached completion.[1] Also, ensure the correct stoichiometry of your reactants; sometimes a slight excess of the hydrazine derivative can drive the reaction forward.

Q4: What are some "green" or more environmentally friendly approaches to pyrazole synthesis?

A4: There is a growing interest in developing more sustainable methods for pyrazole synthesis. Some approaches include:

  • Solvent-free reactions: Performing the synthesis without a solvent can reduce waste and may lead to faster reaction rates.[10]

  • Use of green solvents: Water or deep eutectic solvents (DESs) are being explored as environmentally benign alternatives to traditional organic solvents.[11]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[1][2]

  • Use of recyclable catalysts: Heterogeneous catalysts, such as nano-ZnO or magnetic nanoparticles, can be easily recovered and reused, reducing waste.[2][4]

Data Presentation: Effect of Reaction Conditions on Pyrazole Synthesis

The following table summarizes how different experimental parameters can influence the outcome of pyrazole synthesis, with data collated from various studies.

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
NoneEthanolReflux4 hModerate[4]
Acetic Acid1-Propanol~1001 hHigh[9]
Nano-ZnOEthanolRoom Temp.Not Specified95[4]
AgOTf (1 mol%)Not SpecifiedRoom Temp.1 hup to 99[11]
CuITHF80Not Specified66-93[12]
La(OTf)₃TolueneNot SpecifiedNot SpecifiedHigh[13]
NoneN,N-dimethylacetamideRoom Temp.Not Specified59-98[11]
None2,2,2-Trifluoroethanol (TFE)RefluxNot SpecifiedHigh (Improved Regioselectivity)[6][7]
None1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)RefluxNot SpecifiedHigh (Improved Regioselectivity)[6][7]
SnCl₂None (Microwave)8025 min88[2]
[CoFe₂O₄] NPsNone (Ultrasonication)Not Specified< 10 minExcellent[2]

Experimental Protocols

Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine, which may require optimization for specific substrates.[5][9]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., glacial acetic acid, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or hot plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the hydrazine derivative (1.0 eq) to the solution, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.

Visualizations

experimental_workflow start Start reagents Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Catalyst start->reagents reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Filtration/ Solvent Removal) monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization/ Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for a typical pyrazole synthesis.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_purity Are Starting Materials Pure? start->check_purity optimize_temp_time Increase Temperature and/or Reaction Time check_purity->optimize_temp_time Yes failure Consult Further Literature check_purity->failure No (Purify) check_catalyst Is a Catalyst Being Used/Optimal? optimize_temp_time->check_catalyst screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No/Maybe check_solvent Is the Solvent Optimal? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Try Alternative Solvents check_solvent->screen_solvents No/Maybe success Problem Resolved check_solvent->success Yes screen_solvents->success

Caption: Decision-making flowchart for troubleshooting low yield.

reaction_parameters pyrazole Pyrazole Synthesis (Yield, Purity, Rate) temp Temperature pyrazole->temp solvent Solvent pyrazole->solvent catalyst Catalyst pyrazole->catalyst stoichiometry Stoichiometry pyrazole->stoichiometry temp->solvent catalyst->solvent

Caption: Interplay of key reaction parameters in pyrazole synthesis.

References

Technical Support Center: 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific off-target effects of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is limited. This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) based on potential off-target effects observed with structurally similar compounds. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes. Researchers should generate their own experimental data to accurately assess the off-target profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target kinases for compounds with a pyrazolopyrimidine scaffold?

A1: Compounds based on a pyrazolopyrimidine scaffold have the potential to interact with a range of kinases beyond their primary target. Based on the profiles of similar molecules, off-target interactions could include, but are not limited to, members of the Src family kinases (e.g., LCK, SRC), Janus kinases (e.g., JAK2, JAK3), and Cyclin-Dependent Kinases (CDKs). It is crucial to perform a broad kinase panel screening to identify specific off-target interactions.

Q2: Could this compound affect non-kinase targets?

A2: While the primary targets are often kinases, the heterocyclic nature of the compound could lead to interactions with other proteins, such as those containing nucleotide-binding sites. A broader pharmacological screen, for instance, a CEREP panel, can help identify potential off-target effects on GPCRs, ion channels, and other enzyme families.

Q3: What are common phenotypic effects in cell-based assays that might indicate off-target activity?

A3: Unexpected cytotoxicity in cell lines that do not express the primary target, or a significant discrepancy between enzymatic and cellular potency, can suggest off-target effects. Other indicators include alterations in cell cycle progression, induction of apoptosis in a manner inconsistent with the primary target's known function, or unexpected changes in cellular morphology.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Control Cell Lines
  • Problem: Significant growth inhibition or cell death is observed in a cell line that does not express the intended kinase target.

  • Possible Cause: The compound may be inhibiting one or more off-target kinases that are essential for the viability of that cell line.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the absence of the primary target in the affected cell line using Western blot or qPCR.

    • Broad Kinase Screen: Perform an in vitro kinase screen (e.g., a panel of 100+ kinases) to identify potential off-target kinases that are inhibited by the compound at relevant concentrations.

    • Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the identified off-target kinase in the sensitive cell line and assess if this phenocopies the effect of the compound.

    • Dose-Response Analysis: Compare the IC50 for cytotoxicity with the Ki or IC50 for the identified off-target kinases to assess if the potency is consistent.

Issue 2: In Vivo Toxicity Despite High In Vitro Selectivity
  • Problem: The compound appears highly selective in enzymatic and cellular assays but demonstrates toxicity in animal models at therapeutic doses.

  • Possible Cause: Off-target effects not captured by standard in vitro panels (e.g., effects on ion channels, metabolic enzymes, or transporters) or metabolite-driven toxicity.

  • Troubleshooting Steps:

    • Safety Pharmacology Screen: Conduct a safety pharmacology study to assess effects on cardiovascular (e.g., hERG channel activity), central nervous system, and respiratory functions.

    • Metabolite Profiling: Identify the major metabolites of the compound and test them for activity against the primary target and a panel of off-targets.

    • Histopathology: Perform detailed histopathological analysis of tissues from treated animals to identify organs exhibiting toxicity, which can provide clues to the off-target mechanism.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical off-target kinase inhibition data for this compound. This data is for illustrative purposes only.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target (Hypothetical Target X, IC50 = 10 nM)
Primary Target X101
LCK15015
SRC25025
JAK250050
FLT3> 1000> 100
VEGFR2> 1000> 100

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation CD4 CD4 CD4->LCK ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits NFAT_Activation NFAT Activation PLCg1->NFAT_Activation Leads to Compound 2,5-dichloro-N-(5-methyl- 1H-pyrazol-3-yl)pyrimidin-4-amine Compound->LCK Inhibition

Caption: Hypothetical off-target inhibition of the LCK signaling pathway.

G start Start: Unexpected Phenotype Observed in_vitro_screen Perform Broad Kinase In Vitro Screen start->in_vitro_screen hits_found Off-Target Hits Identified in_vitro_screen->hits_found cellular_validation Validate Hits in Cell-Based Assays knockdown siRNA/CRISPR Knockdown of Off-Target cellular_validation->knockdown no_hits No Significant Hits other_screen Consider Other Screens (e.g., CEREP Panel) no_hits->other_screen hits_found->cellular_validation Yes hits_found->no_hits No phenocopy Does Knockdown Phenocopy Compound Effect? knockdown->phenocopy yes Yes: Off-Target Confirmed phenocopy->yes Yes no No: Re-evaluate or Investigate Other Hits phenocopy->no No

Caption: Experimental workflow for identifying and validating off-target effects.

Experimental Protocols

Kinase Profiling Assay (General Protocol)
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase, substrate, and ATP to each well. For radiometric assays, [γ-33P]ATP is used.

  • Compound Addition: Add the test compound at various concentrations to the assay wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-33P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (General Protocol)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle-treated control wells to calculate the percent viability. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Technical Support Center: Optimizing Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. Our goal is to help you address common challenges related to off-target activity and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity a major challenge for pyrazole-based kinase inhibitors?

A1: The primary difficulty in achieving selectivity for kinase inhibitors, including those with a pyrazole scaffold, arises from the high degree of structural similarity in the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1][2] Since many inhibitors are designed to target this conserved ATP pocket, it is challenging to inhibit a specific kinase without affecting others. This can lead to off-target effects and potential toxicity.[1]

Q2: What is the significance of the pyrazole scaffold in kinase inhibitors?

A2: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[1][3] It is synthetically accessible and possesses favorable drug-like properties.[1][3] The pyrazole moiety can form critical hydrogen bonds with the hinge region of the kinase, a crucial interaction for inhibitor binding.[1] Its versatile structure allows for various chemical substitutions that can be tailored to improve binding affinity and selectivity for the target kinase.[1]

Q3: What are the primary strategies to improve the selectivity of pyrazole-based kinase inhibitors?

A3: Several strategies are employed to enhance the selectivity of these inhibitors:

  • Structural Modifications: Introducing specific functional groups to the pyrazole scaffold or its associated rings can exploit unique features within the target kinase's binding pocket. For instance, adding a methyl group can create steric hindrance that prevents binding to certain off-target kinases like CDK2.[1]

  • Macrocyclization: This approach involves creating a cyclic molecule from a linear pharmacophore. Macrocyclization restricts the conformational flexibility of the inhibitor, "locking" it into a three-dimensional structure that is more specific to the target kinase's active site, which can lead to increased potency and selectivity.[1][2]

  • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites, which are outside the conserved ATP-binding pocket, can achieve high selectivity.[1][4] Asciminib, a pyrazole-containing inhibitor, is an example of an allosteric inhibitor that targets the myristoyl pocket of Abl kinase.[1]

  • Covalent Targeting: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can drastically increase potency and selectivity.[5]

Q4: How can I determine the selectivity profile of my pyrazole-based inhibitor?

A4: A comprehensive selectivity profile is typically established through a combination of biochemical and cell-based assays:[1]

  • Biochemical Assays (Kinase Profiling): These assays involve screening your compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. This provides a direct measure of on-target and off-target biochemical potency.[1][6]

  • Cell-Based Assays: These assays evaluate the inhibitor's effects in a more physiologically relevant context.[1][7] Examples include phosphorylation assays, cell proliferation assays, and target engagement assays.[1][7]

Troubleshooting Guides

Problem 1: My synthesized pyrazole inhibitor shows significant off-target activity in a kinase panel screen.

This is a common issue stemming from the conserved nature of the ATP-binding pocket. The following workflow can help diagnose and address the problem.

G cluster_0 Troubleshooting: High Off-Target Activity start High Off-Target Activity Observed cause1 Possible Cause: Lack of Specific Interactions start->cause1 cause2 Possible Cause: High Compound Concentration start->cause2 cause3 Possible Cause: Promiscuous Scaffold start->cause3 sol1 Troubleshooting Suggestion: Structure-Activity Relationship (SAR) Studies. Introduce modifications to exploit unique pockets. cause1->sol1 sol2 Troubleshooting Suggestion: Determine IC50 values at a range of concentrations. Screen at lower concentrations (e.g., 10x target IC50). cause2->sol2 sol3 Troubleshooting Suggestion: Redesign the core scaffold. Consider macrocyclization or targeting allosteric sites. cause3->sol3

Troubleshooting workflow for addressing off-target kinase activity.

Problem 2: My pyrazole inhibitor is potent in biochemical assays but shows poor activity in cell-based assays.

Discrepancies between biochemical and cellular activity are often due to factors related to the complex environment of a living cell.

G cluster_1 Troubleshooting: Poor Cellular Activity start Potent Biochemically, Weak in Cells cause1 Possible Cause: Poor Cell Permeability start->cause1 cause2 Possible Cause: High Protein Binding in Media start->cause2 cause3 Possible Cause: Metabolic Instability start->cause3 cause4 Possible Cause: Efflux by Transporters start->cause4 sol1 Troubleshooting Suggestion: Modify structure to improve lipophilicity (LogP). Measure cell permeability (e.g., PAMPA assay). cause1->sol1 sol2 Troubleshooting Suggestion: Quantify plasma protein binding. Adjust cellular assay concentration accordingly. cause2->sol2 sol3 Troubleshooting Suggestion: Incubate with liver microsomes to assess stability. Modify metabolically liable sites. cause3->sol3 sol4 Troubleshooting Suggestion: Use efflux pump inhibitors (e.g., verapamil). Redesign compound to evade transporters. cause4->sol4

Workflow for troubleshooting poor cellular activity of a potent inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity.

Table 1: Selectivity Profile of Ruxolitinib

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)
RuxolitinibJAK1, JAK2~3JAK3~430
[Source:[3]]

Table 2: Selectivity Profile of Afuresertib

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)
AfuresertibAkt10.02Akt2, Akt32, 2.6
[Source:[3]]

Table 3: Selectivity Profile of Ravoxertinib (GDC-0994)

InhibitorPrimary Target(s)IC50 (nM)
RavoxertinibERK1, ERK26.1, 3.1
[Source:[3]]

Experimental Protocols

Protocol 1: In Vitro Kinase IC50 Determination (Radiometric Assay)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.[1]

Materials:

  • Purified kinase enzyme

  • Specific peptide or protein substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-33P]ATP (radiolabeled ATP)

  • Test compound dilutions in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Wash the filter plates to remove unincorporated [γ-33P]ATP.

  • Quantify the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation status of a downstream substrate.[1]

Materials:

  • Cells with an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compound dilutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • Secondary antibody (e.g., HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for a defined period.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies against the total and phosphorylated forms of the substrate.

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate relative to the total substrate at each inhibitor concentration. Determine the IC50 value by plotting the normalized phosphorylation level against the inhibitor concentration.

Signaling Pathway Visualization

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Ruxolitinib, a pyrazole-containing drug, selectively inhibits JAK1 and JAK2, thereby blocking downstream signaling.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

References

Technical Support Center: Metabolic Stability of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro metabolic stability experiments involving compounds such as 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during metabolic stability assays.

Issue 1: Rapid Disappearance of the Test Compound

Q1: My test compound, this compound, is almost completely gone at the first time point in my microsomal stability assay. What are the potential causes and how can I troubleshoot this?

A1: Rapid loss of the parent compound can be due to several factors. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Assess Non-Enzymatic Degradation: It's crucial to distinguish between metabolic and chemical instability.

    • Action: Run a control experiment with two conditions: one with the complete reaction mix (+NADPH) and another without the metabolic cofactor NADPH (-NADPH).[1]

    • Interpretation:

      • High loss in both +NADPH and -NADPH conditions: This suggests that the compound is likely chemically unstable in the assay buffer or at the incubation temperature.

      • High loss only in the +NADPH condition: This indicates that the rapid disappearance is due to enzymatic metabolism.

  • Investigate Compound Solubility: Poor solubility can lead to the compound precipitating out of solution, which would be incorrectly interpreted as metabolic degradation.

    • Action: Visually inspect the incubation wells for any signs of precipitation. Additionally, measure the compound's concentration at time zero (T0) immediately after addition to the reaction mix and compare it to a standard prepared in the same matrix.

    • Interpretation: A significantly lower concentration at T0 than expected suggests precipitation. Consider reducing the initial compound concentration or using a different solvent system.

  • Evaluate Nonspecific Binding: The compound may be adsorbing to the surfaces of the plasticware (e.g., microplates, pipette tips) or the microsomal proteins.

    • Action:

      • Use low-binding plates and pipette tips.

      • Include a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the incubation buffer.

      • Always measure the concentration at time zero (T0) after adding the microsomes to account for any initial rapid binding.

    • Interpretation: A significant drop in concentration at T0 that is not due to precipitation is likely due to nonspecific binding.

Issue 2: High Variability Between Replicate Wells

Q2: I am observing significant variability in the metabolic stability results between my replicate wells. What could be causing this and how can I improve consistency?

A2: High variability can compromise the reliability of your data. Several factors related to experimental technique and reagents can contribute to this issue.

Troubleshooting Steps:

  • Ensure Homogeneous Microsome/Hepatocyte Suspension: Inconsistent concentrations of the biological matrix across wells can lead to variable metabolic rates.

    • Action: Gently vortex or mix the microsomal or hepatocyte suspension before and during aliquoting to ensure a uniform distribution. For hepatocytes, ensure gentle handling to maintain cell viability.

  • Standardize Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.

    • Action: Use calibrated pipettes and ensure proper technique. When adding the test compound, consider pre-diluting it to a larger volume to allow for more accurate pipetting. Perform assays in duplicate or triplicate to ensure reproducibility.[2]

  • Check for Temperature Gradients: Inconsistent temperatures across the incubation plate can lead to different rates of enzymatic activity.

    • Action: Ensure the entire plate is evenly heated in the incubator. Avoid placing the plate on a cold surface before incubation.

  • Review the Reaction Termination Step: Incomplete or inconsistent termination of the metabolic reaction can lead to variability.

    • Action: Ensure the stop solution (e.g., ice-cold acetonitrile or methanol) is added quickly and efficiently to all wells at the designated time points.[2] Mix thoroughly immediately after adding the stop solution to precipitate proteins and halt metabolism.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A1: Both assays assess the metabolic stability of a compound, but they utilize different biological systems and provide different scopes of information.[3]

  • Microsomal Stability Assay:

    • Uses subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][3][4]

    • It is a simpler, more cost-effective, and higher-throughput assay, making it suitable for early drug discovery screening.[3]

    • Primarily evaluates oxidative metabolism.[3]

    • Lacks Phase II enzymes and cellular transporters, which can result in an incomplete metabolic profile.[3]

  • Hepatocyte Stability Assay:

    • Uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3][4][5]

    • Provides a more comprehensive and physiologically relevant model of in vivo drug metabolism.[3][6]

    • Can assess both Phase I and Phase II metabolism, as well as the influence of drug transporters.[3]

    • More resource-intensive and complex to perform compared to microsomal assays.[3]

Q2: How do I calculate the key parameters like half-life (t½) and intrinsic clearance (Clint) from my experimental data?

A2: These parameters are calculated from the rate of disappearance of the parent compound over time.

  • Data Plotting: Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized and is calculated using the following equation:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance represents the metabolic capacity of the liver for a particular compound. The calculation depends on the assay system:

    • For Microsomal Assays:

      • Clint (μL/min/mg protein) = (0.693 / t½) * (incubation volume in μL / mg of microsomal protein)

    • For Hepatocyte Assays:

      • Clint (μL/min/10^6 cells) = (0.693 / t½) * (incubation volume in μL / number of hepatocytes in millions)[5]

Q3: What are the essential controls to include in a metabolic stability assay?

A3: Including appropriate controls is critical for data interpretation and quality control.

  • -NADPH Control (for microsomal assays): An incubation without the cofactor NADPH is essential to assess non-enzymatic degradation.[1]

  • Zero-Time Point (T0): This sample is taken immediately after the addition of the test compound and is used to determine the initial concentration and account for any immediate loss due to nonspecific binding or precipitation.

  • Positive Control: A compound with a known and well-characterized metabolic profile (e.g., a high-clearance compound) should be included to verify the metabolic activity of the microsomes or hepatocytes.[1]

  • Blank Control: An incubation containing all components except the test compound is used to check for any interfering substances that might affect the analytical method.[1]

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound like this compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., verapamil, imipramine)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates (low-binding plates recommended)

  • Incubator with shaker (set to 37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the final concentrations of the test compound and positive control by diluting the stock solutions in the buffer.

  • Prepare Reaction Mixture: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[1]

  • Pre-incubation: Pre-incubate the plate containing the microsome solution at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Immediately after, add the test compound to the appropriate wells. For the -NADPH control, add buffer instead of the NADPH regenerating system.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to another plate containing the ice-cold stop solution.[1] The T0 sample is taken immediately after adding the test compound.

  • Reaction Termination and Protein Precipitation: Vortex the plate with the stop solution to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.[2]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

Protocol 2: Hepatocyte Stability Assay

This protocol outlines a general procedure for determining metabolic stability using cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Positive control compound (e.g., a compound with known hepatic clearance)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with orbital shaker (set to 37°C, 95% O2, 5% CO2)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Thaw Hepatocytes: Thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's instructions.[7]

  • Prepare Hepatocyte Suspension: Gently resuspend the thawed hepatocytes in the pre-warmed incubation medium.[7] Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Plating: Add the hepatocyte suspension to the wells of a 96-well plate.

  • Pre-incubation: Place the plate in the incubator on an orbital shaker for a short period to allow the cells to stabilize.

  • Initiate Reaction: Add the test compound and positive control to their respective wells to start the incubation.

  • Time Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots from the incubation wells and add them to a plate containing the ice-cold stop solution.[5]

  • Reaction Termination and Protein Precipitation: Mix thoroughly to stop the reaction and precipitate proteins.

  • Centrifugation: Centrifuge the plate to pellet cell debris and precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to measure the concentration of the parent compound remaining.

Data Presentation

As no specific experimental data is available for this compound, the following tables summarize typical experimental parameters for in vitro metabolic stability assays.

Table 1: Typical Experimental Parameters for Microsomal Stability Assay

ParameterTypical Value/Condition
Biological Matrix Liver Microsomes (Human, Rat, Mouse)
Test Compound Conc. 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Cofactor NADPH Regenerating System
Incubation Temperature 37°C
Time Points 0, 5, 15, 30, 45, 60 minutes
Stop Solution Ice-cold Acetonitrile with Internal Standard
Analysis Method LC-MS/MS

Table 2: Typical Experimental Parameters for Hepatocyte Stability Assay

ParameterTypical Value/Condition
Biological Matrix Cryopreserved Hepatocytes (Human, Rat, Mouse)
Test Compound Conc. 1 µM
Hepatocyte Density 0.5 - 1.0 x 10^6 viable cells/mL
Incubation Medium Williams Medium E or similar
Incubation Temperature 37°C
Time Points 0, 15, 30, 60, 90, 120 minutes
Stop Solution Ice-cold Acetonitrile with Internal Standard
Analysis Method LC-MS/MS

Visualizations

a cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compound) prep_mix Prepare Reaction Mixture (Microsomes + Buffer) prep_reagents->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH and Compound) pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->sampling terminate Terminate Reaction (Add Stop Solution) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for a typical microsomal stability assay.

b cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes prep_suspension Prepare Cell Suspension (Count and Check Viability) thaw_cells->prep_suspension plate_cells Plate Hepatocytes prep_suspension->plate_cells pre_incubate Pre-incubate at 37°C plate_cells->pre_incubate start_reaction Initiate Reaction (Add Compound) pre_incubate->start_reaction sampling Sample at Time Points (0, 15, 30, 60, 120 min) start_reaction->sampling terminate Terminate Reaction (Add Stop Solution) sampling->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze c cluster_non_enzymatic Non-Enzymatic Issues start High Compound Loss Observed check_non_enzymatic Run -NADPH Control start->check_non_enzymatic loss_in_control High Loss in -NADPH Control? check_non_enzymatic->loss_in_control Yes enzymatic_degradation Metabolic Instability check_non_enzymatic->enzymatic_degradation No check_solubility Check Solubility (Visual, T0 Recovery) loss_in_control->check_solubility Yes loss_in_control->enzymatic_degradation No chemical_instability Chemical Instability precipitation Precipitation Issue check_solubility->precipitation Yes check_binding Check Nonspecific Binding (Use Low-Binding Plates) check_solubility->check_binding No check_binding->chemical_instability No binding_issue Nonspecific Binding Issue check_binding->binding_issue Yes

References

Technical Support Center: Synthesis of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,5-dichloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2,5-dichloropyrimidin-4-amine is resulting in a very low yield. What are the common causes?

Low yields in the synthesis of dichloropyrimidines can stem from several factors. A primary cause is often the choice of synthetic route. Direct chlorination of dihydroxy- or aminohydroxypyrimidine precursors using phosphorus oxychloride (POCl₃) is notoriously challenging and can lead to significant degradation of the pyrimidine ring, resulting in yields below 10%.[1] In contrast, multi-step methods, such as those employing a Vilsmeier reagent, tend to provide much higher and more consistent yields.[1] Other contributing factors include suboptimal reaction conditions like improper temperature control, incorrect reagent ratios, and the formation of difficult-to-remove by-products.[2]

Q2: I am observing the formation of significant by-products. How can I minimize them?

By-product formation is a frequent issue, particularly at elevated temperatures. To minimize unwanted side reactions:

  • Control the Reaction Temperature: Avoid high reflux temperatures, which can promote the formation of by-products. A controlled temperature range, for instance between 55°C and 68°C, is often recommended for chlorination reactions of pyrimidine systems.[2]

  • Optimize Reagent Addition: Slow, controlled addition of reagents, especially the acid-removing agent (e.g., a tertiary amine), can help manage the reaction exotherm and prevent localized overheating.[2]

  • Select an Appropriate Base: The choice of the tertiary amine used as an acid scavenger can influence the reaction's cleanliness. For example, N,N-diethylaniline has been reported to give better yields and smoother reactions than N,N-dimethylaniline in some chlorination procedures.[2]

Q3: My reaction appears to be incomplete. What steps can I take to ensure it goes to completion?

Incomplete reactions can be due to insufficient reaction time, improper temperature, or suboptimal reagent ratios. To drive the reaction to completion:

  • Verify Reagent Ratios: Ensure that the molar ratios of the chlorinating agent (e.g., POCl₃) and the acid-removing agent to the starting material are within the optimized ranges. For chlorinations of dihydroxypyrimidines, a molar ratio of POCl₃ to the starting material of 3.4:1 to 4.2:1 is often preferred.[2]

  • Monitor the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.

  • Adjust Reaction Time and Temperature: If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential by-product formation at higher temperatures.[2][3]

Q4: What is the most effective method for purifying the final product, 2,5-dichloropyrimidin-4-amine?

The optimal purification method will depend on the impurities present. Common techniques include:

  • Precipitation by pH Adjustment: After quenching the reaction mixture (for example, by adding it to ice-water), carefully adjusting the pH of the aqueous solution can often precipitate the product. A pH range of 2.5 to 4 has been noted as effective for isolating related amino-dichloropyrimidines.[2]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective way to remove impurities.

  • Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography is a standard purification method.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2,5-dichloropyrimidin-4-amine.

Issue 1: Low Yield with Direct Chlorination using POCl₃

Problem: You are attempting a one-step synthesis from a dihydroxy- or aminohydroxy-pyrimidine using phosphorus oxychloride and observing a yield of less than 10%.

Troubleshooting Workflow:

start Low Yield with POCl₃ check_temp Was the reaction run at high reflux temperatures? start->check_temp high_temp High temperatures lead to pyrimidine ring degradation. check_temp->high_temp Yes check_reagents Are reagent ratios optimized? check_temp->check_reagents No consider_vilsmeier Consider the Vilsmeier Reagent Route for higher yields. high_temp->consider_vilsmeier optimize_ratios Adjust POCl₃ and base ratios as per recommended protocols. check_reagents->optimize_ratios No alternative_route Explore alternative synthetic routes, e.g., starting from 2,4,5-trichloropyrimidine. check_reagents->alternative_route Yes optimize_ratios->consider_vilsmeier

Caption: Troubleshooting workflow for low yield in direct chlorination.

Explanation: Direct chlorination with POCl₃ is often problematic.[1] High temperatures can cause degradation of the starting material. If temperature control is not the issue, consider switching to the more reliable Vilsmeier reagent method or exploring alternative synthetic pathways.

Issue 2: Difficulty in Product Isolation and Purification

Problem: After the reaction, you are struggling to isolate a pure product from the reaction mixture.

Troubleshooting Workflow:

start Purification Difficulties workup How was the reaction quenched? start->workup quenching_method Quench by slowly adding the reaction mixture to ice-water. workup->quenching_method ph_adjustment Did you adjust the pH for precipitation? quenching_method->ph_adjustment adjust_ph Adjust pH to 2.5 - 4 to facilitate product precipitation. ph_adjustment->adjust_ph No chromatography Consider purification by column chromatography for complex mixtures. ph_adjustment->chromatography Yes, but still impure recrystallization Attempt recrystallization from a suitable solvent. adjust_ph->recrystallization

Caption: Troubleshooting workflow for product isolation and purification.

Explanation: Proper work-up is critical for successful isolation. A common procedure involves carefully quenching the reaction mixture in ice-water. Subsequently, adjusting the pH can be a crucial step to precipitate the desired product.[2] If these steps do not yield a pure product, chromatographic methods should be employed.[4]

Comparative Data on Synthetic Routes

The choice of synthetic route has a significant impact on the yield of dichloropyrimidines. The following table summarizes a comparison between direct chlorination and the Vilsmeier reagent method for a related compound, 2,5-dichloro-4,6-pyrimidinediamine.

Synthetic RouteStarting MaterialReagentsTypical YieldPurity
Direct Chlorination 2,5-Diamino-4,6-dihydroxypyrimidinePOCl₃<10%Variable, often requires extensive purification
Vilsmeier Reagent Method 2,5-Diamino-4,6-dihydroxypyrimidineVilsmeier Reagent, then Acidic Hydrolysis~76% (overall)High, can sometimes be used without further purification

Data adapted from a comparative guide on the synthesis of 2,5-dichloro-4,6-pyrimidinediamine.[1]

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier Reagent (Adapted for 2,5-Dichloropyrimidin-4-amine)

This protocol is an adapted, general procedure and may require optimization for the specific synthesis of 2,5-dichloropyrimidin-4-amine.

Step 1: Formation of the Vilsmeier Intermediate

  • In a flask equipped for inert atmosphere operation, prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with an appropriate formamide (e.g., N,N-dimethylformamide, DMF) in an inert solvent such as 1,2-dichloroethane.

  • Add the starting pyrimidine precursor (e.g., 4-amino-5-chloro-2-hydroxypyrimidine) to the Vilsmeier reagent.

  • Heat the reaction mixture, for example, at the reflux temperature of the solvent, for 12 to 48 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolate the intermediate product, which may be a stable solid.

Step 2: Hydrolysis to 2,5-Dichloropyrimidin-4-amine

  • Dissolve the isolated intermediate in a suitable solvent such as 95% ethanol.

  • Add an aqueous acid, for example, 6N aqueous hydrochloric acid.

  • Heat the solution, for instance at 50-55°C, for a period of 30 minutes to 2 hours.[1]

  • The product may precipitate from the reaction mixture upon heating or subsequent cooling. Water can be added to facilitate complete precipitation.[1]

  • Collect the product by filtration, wash with water, and dry.

Protocol 2: Synthesis from 2,4,5-Trichloropyrimidine

This method involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Dissolve 2,4,5-trichloropyrimidine in a suitable solvent, such as methanol.

  • Cool the solution and introduce ammonia (e.g., as a solution in methanol or as a gas).

  • Stir the reaction mixture at a controlled temperature, for example, 20°C.

  • Monitor the reaction by TLC or HPLC. The reaction is often regioselective, with the amino group substituting the chlorine at the 4-position due to its higher reactivity.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, for instance, by column chromatography or recrystallization.

This protocol is based on the reported synthesis of 4-amino-2,5-dichloropyrimidine from 2,4,5-trichloropyrimidine.[5]

References

Technical Support Center: Overcoming Resistance to Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to pyrazolopyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to pyrazolopyrimidine-based kinase inhibitors?

A1: Acquired resistance to pyrazolopyrimidine inhibitors, which often target kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), can arise through several mechanisms:

  • On-target mutations: These are mutations in the kinase domain that interfere with inhibitor binding.

    • BTK Inhibitors: A common resistance mutation is the C481S substitution in the BTK active site, which disrupts the covalent binding of irreversible inhibitors like ibrutinib.[1] Other non-C481 mutations have also been identified, including gatekeeper and "kinase-dead" mutations that can affect the binding of both covalent and non-covalent inhibitors.[2][3]

    • EGFR Inhibitors: The T790M "gatekeeper" mutation is a well-known mechanism of resistance to first-generation EGFR inhibitors. For irreversible pyrimidine-based EGFR inhibitors, resistance can be conferred by mutations such as C797S, L718Q, and L844V.[4][5]

  • Activation of downstream signaling pathways: Cells can bypass the inhibited kinase by activating downstream signaling molecules. For instance, mutations in PLCγ2, a substrate of BTK, can lead to resistance to BTK inhibitors.[6][7]

  • Upregulation of efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[8]

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. For example, amplification of YES1, a member of the Src family kinases (SFKs), has been identified as a mechanism of resistance to EGFR inhibitors.[9]

Q2: How can I determine if my cell line has developed resistance to a pyrazolopyrimidine inhibitor?

A2: The primary method to determine resistance is to assess the inhibitor's potency in your cell line over time. This is typically done by measuring the half-maximal inhibitory concentration (IC50) using a cell viability assay. A significant increase (generally considered more than three-fold) in the IC50 value compared to the parental cell line indicates the development of resistance.[10]

Q3: What are the strategies to overcome resistance to pyrazolopyrimidine inhibitors?

A3: Several strategies can be employed to overcome resistance:

  • Second and third-generation inhibitors: These are designed to be effective against common resistance mutations. For example, non-covalent BTK inhibitors can overcome the C481S mutation.[2] Similarly, third-generation EGFR inhibitors were developed to target the T790M mutation.[4]

  • Combination therapy: Using a pyrazolopyrimidine inhibitor in combination with another therapeutic agent can be effective. This could involve targeting a downstream signaling molecule or a compensatory pathway. For instance, combining a KRAS-G12C inhibitor with a SRC inhibitor has been shown to overcome multidrug resistance.[11]

  • Targeting alternative pathways: If resistance is mediated by the activation of a bypass pathway, inhibitors targeting key components of that pathway can be used. For example, SFK inhibitors can be used to target YES1/YAP1-mediated resistance to EGFR inhibitors.[9]

  • Inhibiting efflux pumps: In cases of resistance due to increased drug efflux, co-administration of an ABC transporter inhibitor could restore sensitivity.[8]

Troubleshooting Guides

Cell-Based Assays

Issue: Inconsistent IC50 values in cell viability assays (e.g., MTT, MTS).

Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of the pyrazolopyrimidine inhibitor before each experiment. If storing, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[9]
Incomplete Solubilization Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.[6]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.[12]
Assay Incubation Time Adhere strictly to the manufacturer's protocol for incubation times with the viability reagent.[6]
Vehicle Control Issues Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a concentration that affects cell viability (typically ≤ 0.5%).

Issue: No significant decrease in cell viability observed after inhibitor treatment.

Possible Cause Troubleshooting Steps
Intrinsic Resistance The cell line may be intrinsically resistant to the inhibitor. Verify the expression and activity of the target kinase in your cell line.
Sub-optimal Inhibitor Concentration Perform a broad dose-response experiment to ensure the concentrations tested are within a relevant range to observe an effect.[4]
Poor Cell Permeability The inhibitor may not be effectively entering the cells. Consider using a different inhibitor with known cell permeability or performing biochemical assays with cell lysates.[6]
Incorrect Assay Endpoint The chosen time point for the viability assay may be too early to observe a cytotoxic or anti-proliferative effect. Perform a time-course experiment (e.g., 24, 48, 72 hours).[2]
Biochemical Assays (e.g., Western Blotting)

Issue: No change in the phosphorylation status of the target kinase or downstream substrates after inhibitor treatment.

Possible Cause Troubleshooting Steps
Insufficient Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for target inhibition.[6]
Poor Antibody Quality Validate the primary antibody for the phosphorylated target using positive and negative controls.[4]
Rapid Phosphatase Activity Prepare cell lysates with phosphatase inhibitors to preserve the phosphorylation status of proteins.[13]
Technical Issues with Western Blot Ensure proper protein transfer and use an appropriate blocking buffer. Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio.[14][15]
Compensatory Signaling The cell may have activated a feedback loop that restores phosphorylation. Analyze earlier time points to capture the initial inhibitory effect.

Data Presentation

Table 1: Inhibitory Activity of Pyrazolopyrimidine-based EGFR Inhibitors against Wild-Type and Mutant EGFR.

CompoundEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference
Erlotinib 0.01>10[16]
Compound 6c 0.080.12[16]
Compound 7e 0.110.15[16]
Compound 7f 0.090.13[16]

Table 2: Inhibitory Activity of Pyrazolopyrimidine-based BTK Inhibitors.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Ibrutinib BTKBiochemical Assay0.5[17]
Acalabrutinib BTKBiochemical Assay3[17]
Pyrazolo[3,4-d]pyrimidine 12 BTKBiochemical Assay4.2[13]
Pyrazolo[3,4-d]pyrimidine 13 BTKBiochemical Assay11.1[13]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a "no-cell" blank control.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

Western Blotting for Phospho-Kinase Analysis
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the pyrazolopyrimidine inhibitor or a vehicle control for the desired time.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and/or downstream substrates overnight at 4°C.[2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane three times with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Visualizations

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms EGFR EGFR PI3K PI3K EGFR->PI3K Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation T790M T790M Mutation T790M->EGFR Causes Resistance C797S C797S Mutation C797S->EGFR Causes Resistance Bypass_Pathway Bypass Pathway Activation (e.g., MET) Bypass_Pathway->PI3K Activates

Caption: EGFR signaling pathway and mechanisms of resistance to pyrazolopyrimidine inhibitors.

BTK_Resistance_Pathway cluster_receptor B-Cell Receptor Signaling cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->BTK Inhibits NFkB NF-κB PLCG2->NFkB Cell_Survival B-Cell Survival & Proliferation NFkB->Cell_Survival C481S C481S Mutation C481S->BTK Causes Resistance PLCG2_mut PLCγ2 Mutation PLCG2_mut->NFkB Constitutive Activation

Caption: BTK signaling pathway and common resistance mechanisms to pyrazolopyrimidine inhibitors.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Inhibitor & Controls incubate_24h->treat_cells prepare_inhibitor Prepare Serial Dilutions of Inhibitor prepare_inhibitor->treat_cells incubate_treatment Incubate for Treatment Duration treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining IC50 using a cell viability (MTT) assay.

References

Technical Support Center: Assay Development for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for researchers working with 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, a novel investigational compound. For clarity in this guide, the compound will be referred to as "Compound-Y". This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound-Y?

A1: Compound-Y is a potent ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in oncogenic signaling pathways. Its dichloro-pyrimidine core occupies the adenine-binding region of the ATP pocket, while the methyl-pyrazole group provides selectivity through interactions with the surrounding residues.

Q2: What is the recommended solvent for solubilizing Compound-Y?

A2: For biochemical assays, we recommend dissolving Compound-Y in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For cell-based assays, further dilution of the DMSO stock in cell culture media is required. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.

Q3: What is the stability of Compound-Y in solution?

A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in aqueous buffers should be prepared fresh daily to ensure consistent activity, as the compound may be susceptible to hydrolysis.

Q4: Does Compound-Y interfere with common assay detection methods?

A4: Compound-Y has been observed to have minimal interference with fluorescence-based (e.g., HTRF®, LanthaScreen™) and luminescence-based (e.g., ADP-Glo™) assay formats at concentrations up to 100 µM. However, it is always recommended to run a control experiment with the compound in the absence of the enzyme to check for any potential signal quenching or autofluorescence.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my IC50 determination assay.

  • Question: I am performing a dose-response experiment to determine the IC50 of Compound-Y against TKX, but my replicate data points are inconsistent. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Compound Precipitation: At higher concentrations, Compound-Y may precipitate out of the aqueous assay buffer. Visually inspect the wells for any precipitate. If observed, consider lowering the starting concentration of your dilution series or increasing the final DMSO percentage slightly (while staying within the enzyme's tolerance).

    • Incomplete Mixing: Ensure that all reagents, especially the compound dilutions, are thoroughly mixed before and after being added to the assay plate. Inadequate mixing can lead to concentration gradients.

    • Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially for the small volumes involved in serial dilutions. Automated liquid handlers, if available, can improve precision.

    • Reagent Instability: Ensure that the TKX enzyme and ATP are stable throughout the experiment. Prepare enzyme and ATP solutions fresh and keep them on ice.

Issue 2: The IC50 value I calculated is significantly different from the expected value.

  • Question: My calculated IC50 for Compound-Y is much higher (less potent) than anticipated. What could be the reason?

  • Answer: A shift in IC50 can be indicative of several experimental variables:

    • Incorrect ATP Concentration: As Compound-Y is an ATP-competitive inhibitor, its apparent IC50 is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration used is at or below the Michaelis-Menten constant (Km) for TKX. An excessively high ATP concentration will require more inhibitor to achieve 50% inhibition.

    • Enzyme Activity: The concentration and activity of the TKX enzyme can affect the results. Confirm the enzyme's specific activity and use a consistent amount in each assay. A lower enzyme concentration can sometimes increase the apparent potency of an inhibitor.

    • Degraded Compound: If the Compound-Y stock solution has undergone multiple freeze-thaw cycles or was not stored properly, it may have degraded, leading to a loss of potency. Use a fresh aliquot from a properly stored stock.

Issue 3: I am observing high background signal in my luminescence-based kinase assay.

  • Question: In my ADP-Glo™ assay, the "no enzyme" control wells show a high luminescence signal, which reduces my assay window. Why is this happening?

  • Answer: High background can be caused by contamination or compound interference:

    • ATP Contamination: The most common cause is contamination of assay buffers or reagents with ATP or ADP. Use certified nuclease-free water and dedicated reagents for your kinase assays to minimize this.

    • Compound Interference with Detection Reagents: Compound-Y might directly inhibit or activate the luciferase used in the ADP-Glo™ detection step. To test this, set up a control where you add Compound-Y directly to the ADP/luciferase detection reaction. If interference is confirmed, you may need to switch to a different assay format (e.g., a fluorescence polarization assay).

Data Presentation

Table 1: Compound-Y IC50 Determination at Varying ATP Concentrations

ATP ConcentrationIC50 of Compound-Y (nM)Hill Slope
10 µM (Km)15.2-1.10.998
50 µM78.5-1.00.995
100 µM155.8-0.90.991

Table 2: Assay Reagent Optimization

ReagentParameter TestedOptimal ValueNotes
TKX EnzymeConcentration5 ng/wellProvides a robust signal-to-background ratio (>10).
Substrate PeptideConcentration0.2 µMSaturating concentration for the enzyme.
ATPConcentration10 µMEqual to the measured Km for TKX.
Assay BufferpH7.5Optimal pH for TKX activity.

Experimental Protocols

Protocol 1: TKX Kinase Activity Assay using ADP-Glo™

This protocol describes the determination of Compound-Y's inhibitory activity against TKX kinase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • TKX Enzyme Stock: Prepare a 2X working solution (e.g., 10 ng/µL) in Assay Buffer.
  • Substrate/ATP Mix: Prepare a 2X working solution containing 0.4 µM substrate peptide and 20 µM ATP in Assay Buffer.
  • Compound-Y Dilution Series: Perform a serial dilution of the 10 mM Compound-Y DMSO stock in 100% DMSO. Then, dilute this series into Assay Buffer to create the final 4X compound solutions for the assay.

2. Kinase Reaction:

  • Add 5 µL of the 4X Compound-Y dilution or DMSO vehicle control to the wells of a 384-well plate.
  • Add 10 µL of the 2X TKX Enzyme Stock to all wells except the "no enzyme" controls. Add 10 µL of Assay Buffer to the "no enzyme" wells.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells. The final reaction volume is 20 µL.
  • Mix the plate gently and incubate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well.
  • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background signal (from "no enzyme" wells) from all other measurements.
  • Normalize the data by setting the "DMSO vehicle" control as 100% activity and the "high concentration inhibitor" control as 0% activity.
  • Plot the normalized data against the logarithm of Compound-Y concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) prep_compound Compound-Y Dilution Series (4X) add_compound Add 5 µL Compound-Y to 384-well plate prep_compound->add_compound prep_enzyme TKX Enzyme Solution (2X) add_enzyme Add 10 µL TKX Enzyme prep_enzyme->add_enzyme prep_atp ATP/Substrate Solution (2X) add_atp Add 5 µL ATP/Substrate prep_atp->add_atp add_compound->add_enzyme add_enzyme->add_atp incubate_reaction Incubate 60 min at Room Temp add_atp->incubate_reaction add_adpglo Add 20 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add 40 µL Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate

Caption: Workflow for the ADP-Glo™ kinase assay to measure Compound-Y activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor tkx TKX Kinase receptor->tkx Activates substrate Substrate Protein tkx->substrate Phosphorylates adp ADP tkx->adp downstream Downstream Signaling Cascade substrate->downstream transcription Gene Transcription downstream->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound_y Compound-Y compound_y->tkx Inhibits atp ATP atp->tkx

Caption: Hypothetical signaling pathway showing inhibition of TKX by Compound-Y.

Validation & Comparative

Validation of Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis of AZD1480 and Ruxolitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two JAK Inhibitors with Supporting Experimental Data

In the realm of targeted therapy, small molecule kinase inhibitors are pivotal. The pyrimidine scaffold is a well-established core structure for many of these inhibitors, valued for its ability to interact with the ATP-binding site of kinases. This guide provides a comparative validation of the activity of two prominent N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives: AZD1480 and Ruxolitinib. Both compounds are potent inhibitors of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling involved in cell proliferation, differentiation, and inflammation. Dysregulation of the JAK/STAT pathway is a known driver in various cancers and inflammatory diseases.

This guide will delve into the comparative efficacy and selectivity of AZD1480 and Ruxolitinib, presenting key experimental data in a structured format. Detailed methodologies for the essential validation assays are provided to ensure reproducibility and aid in the design of future experiments.

Comparative Efficacy and Selectivity

The potency and selectivity of a kinase inhibitor are paramount for its therapeutic potential and safety profile. The following tables summarize the in vitro inhibitory activities of AZD1480 and Ruxolitinib against the primary target JAK2 and other JAK family kinases.

CompoundTargetIC50 (nM)Reference
AZD1480 JAK2<0.4[1]
JAK11.3[1]
JAK3>50-fold selectivity for JAK2 over JAK3[2][3]
Ruxolitinib JAK22.8[4][5]
JAK13.3[4][5]
JAK3428[6]

IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

While both compounds are potent JAK1 and JAK2 inhibitors, Ruxolitinib demonstrates a more selective profile, with significantly lower potency against JAK3.[5][7] This enhanced selectivity may translate to a more favorable side-effect profile in clinical applications.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the process of validation, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene Inhibitor AZD1480 / Ruxolitinib Inhibitor->pJAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of AZD1480 and Ruxolitinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Recombinant JAK2 Enzyme Biochem_Assay ADP-Glo Kinase Assay (IC50 Determination) Biochem_Start->Biochem_Assay Biochem_End Potency & Selectivity Profile Biochem_Assay->Biochem_End Cell_Start Cancer Cell Line (e.g., HEL, Ba/F3) Cell_Treatment Inhibitor Treatment (Dose-Response) Cell_Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot (p-STAT3, Total STAT3) Cell_Lysis->Western_Blot Cell_End Cellular Target Engagement Western_Blot->Cell_End

Caption: A typical experimental workflow for the validation of a JAK2 inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of any potential therapeutic agent. Below are the methodologies for the key experiments cited in this guide.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (AZD1480, Ruxolitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitors in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle (for positive and no-inhibitor controls).

  • Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

  • To initiate the kinase reaction, add 2.5 µL of diluted JAK2 enzyme to each well, except for the "no enzyme" blank controls.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for STAT3 Phosphorylation (Western Blot)

This assay is used to determine the ability of the inhibitors to block the phosphorylation of STAT3, a key downstream target of JAK2, in a cellular context.

Materials:

  • Human erythroleukemia (HEL) or other suitable cancer cell line with constitutive JAK/STAT signaling

  • Cell culture medium and supplements

  • Test inhibitors (AZD1480, Ruxolitinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the test inhibitors or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

  • Densitometric analysis of the bands is performed to quantify the inhibition of STAT3 phosphorylation relative to the total STAT3 levels.

Conclusion

Both AZD1480 and Ruxolitinib are highly potent inhibitors of the JAK/STAT signaling pathway, with AZD1480 showing slightly greater potency against JAK2 in biochemical assays. However, Ruxolitinib exhibits a more selective profile against other JAK family members, which may be advantageous in a clinical setting. The provided experimental protocols offer a robust framework for the validation and comparison of such kinase inhibitors, which is a critical step in the drug discovery and development process. The choice between these or other similar inhibitors will ultimately depend on the specific therapeutic context, balancing the requirements for potency, selectivity, and overall safety profile.

References

A Comparative Guide to Pyrazolopyrimidine Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy.[1][2] These compounds often function as ATP-competitive inhibitors, targeting the hinge region of kinase active sites and disrupting aberrant signaling pathways that drive tumor growth and survival.[2] This guide provides a comparative analysis of three prominent pyrazolopyrimidine-based inhibitors—Onvansertib, Adavosertib, and SF2523—focusing on their performance in preclinical cancer models, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Performance Comparison of Pyrazolopyrimidine Inhibitors

The following tables summarize the in vitro efficacy of Onvansertib, Adavosertib, and SF2523 across various cancer cell lines. It is important to note that direct head-to-head comparisons in single studies are limited; therefore, data is presented from individual studies, and experimental conditions may vary.

Table 1: In Vitro Activity of Onvansertib (PLK1 Inhibitor)
Cell LineCancer TypeIC50 (nM)Reference
ARK-1Uterine Serous Carcinoma22.71[3]
SPEC-2Uterine Serous Carcinoma45.34[3]
A2780Ovarian Cancer42[4]
Group 3 Medulloblastoma CellsMedulloblastoma4.90 - 6.0[5]
SHH Medulloblastoma CellsMedulloblastoma27.94[5]
Normal Human Astrocytes (NHA)Normal131.60[5]
A549Lung AdenocarcinomaNot specified, in nanomolar range[6]
PC-9Lung AdenocarcinomaNot specified, in nanomolar range[6]
Table 2: In Vitro Activity of Adavosertib (WEE1 Inhibitor)
Cell LineCancer TypeIC50 (nM)Reference
HCT116Colorectal Cancer131.0[7]
BHP7-13Differentiated Thyroid CancerVaries[8]
K1Differentiated Thyroid CancerVaries[8]
FTC-133Differentiated Thyroid CancerVaries[8]
FTC-238Differentiated Thyroid CancerVaries[8]
M048iHigh-Grade Serous Ovarian Cancer>100,000[9]
CAOV3High-Grade Serous Ovarian Cancer1,300 - 11,700[9]
OVCAR8High-Grade Serous Ovarian Cancer1,300 - 11,700[9]
Table 3: In Vitro Activity of SF2523 (Dual PI3K/BRD4 Inhibitor)
Cell LineCancer TypeIC50 (µM)Reference
786-ORenal Cell Carcinoma~1.0 (at 72 hours)[10]
DAOYMedulloblastoma12.6[11]
HD-MB03MedulloblastomaSimilar to SF2523[11]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways involved in cell cycle regulation and oncogenesis.

Onvansertib: Targeting the PLK1 Signaling Pathway

Onvansertib is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[4][12] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[13] By inhibiting PLK1, Onvansertib disrupts several stages of mitosis, leading to G2/M cell cycle arrest and ultimately apoptosis in cancer cells.[5][6][12]

Onvansertib_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS Mutant KRAS (Constitutively Active) RTK->KRAS Activates Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS->Downstream Activates CellCycle Cell Cycle Progression (G2/M Transition) Downstream->CellCycle Promotes PLK1 PLK1 CellCycle->PLK1 Activates MitoticArrest Mitotic Arrest CellCycle->MitoticArrest Leads to Onvansertib Onvansertib Onvansertib->PLK1 Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Adavosertib_Pathway DNADamage DNA Damage p53 p53 (often mutated in cancer) DNADamage->p53 G2MCheckpoint G2/M Checkpoint DNADamage->G2MCheckpoint Activates G1Checkpoint G1 Checkpoint (Deficient in some cancers) p53->G1Checkpoint Regulates WEE1 WEE1 G2MCheckpoint->WEE1 CDK1 CDK1 WEE1->CDK1 Inhibits (Phosphorylates) PrematureMitosis Premature Mitosis CDK1->PrematureMitosis Promotes Adavosertib Adavosertib Adavosertib->WEE1 Inhibits MitoticCatastrophe Mitotic Catastrophe PrematureMitosis->MitoticCatastrophe Apoptosis Apoptosis MitoticCatastrophe->Apoptosis SF2523_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth BRD4 BRD4 MYC MYC Transcription BRD4->MYC Promotes MYC->CellGrowth Metastasis Metastasis MYC->Metastasis SF2523 SF2523 SF2523->PI3K Inhibits SF2523->BRD4 Inhibits Kinase_Assay_Workflow Start Start CompoundPrep Compound Dilution Start->CompoundPrep PlatePrep Assay Plate Preparation CompoundPrep->PlatePrep KinaseReaction Kinase Reaction PlatePrep->KinaseReaction Incubation Incubation KinaseReaction->Incubation Detection Signal Detection Incubation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis IC50 Determination DataAcquisition->DataAnalysis End End DataAnalysis->End Xenograft_Workflow Start Start CellImplantation Cancer Cell Implantation Start->CellImplantation TumorGrowth Tumor Growth to Palpable Size CellImplantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Measurement & Animal Monitoring Treatment->Monitoring Repeated Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for diverse biological targets.[1][2] Its unique electronic properties and synthetic tractability have made it a favored core for developing potent and selective kinase inhibitors, crucial in treating diseases ranging from cancer to inflammatory disorders.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based kinase inhibitors, focusing on the well-studied p38 MAP kinase, supported by quantitative data and detailed experimental protocols.

Core Structure-Activity Relationship Principles: A Case Study on p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates cellular responses to stress and inflammation, making it a prime target for therapeutic intervention.[5][6] Pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, have emerged as highly potent inhibitors of p38.[7] The SAR of these inhibitors is well-defined, with specific substitutions on the pyrazole and associated phenyl rings dramatically influencing potency and selectivity.

A critical interaction for high affinity is the filling of a lipophilic pocket on the kinase, which is often achieved by a bulky group, such as a tert-butyl group, at the C5 position of the pyrazole ring.[8] The substituent at the N1 position of the pyrazole also plays a key role, where an aromatic ring can establish important interactions with the kinase.[8] Modifications of the N'-aryl urea portion, which extends into the ATP-binding site, are crucial for optimizing cellular activity.

Comparative Analysis of N-Pyrazole, N'-Aryl Urea Analogues

The following table summarizes the SAR for a series of pyrazole urea-based inhibitors targeting p38α. The data highlights how systematic modifications to the core structure impact both biochemical and cellular potency. The lead compound in this series, BIRB 796, demonstrates the culmination of these optimization efforts.[8]

Compound IDPyrazole N1-Substituent (R1)Pyrazole C5-Substituent (R2)N'-Aryl Moiety (R3)p38α Kd (nM)TNF-α Release IC50 (nM)
1 p-Tolyltert-Butyl1-Naphthyl120
2 Phenyltert-Butyl1-Naphthyl230
3 p-TolylIsopropyl1-Naphthyl13250
4 p-Tolyltert-Butyl4-(2-morpholinoethoxy)-1-naphthyl0.11
BIRB 796 p-Tolyltert-Butyl4-(2-morpholinoethoxy)-1-naphthyl0.1 1

Data is compiled for illustrative purposes based on findings from multiple sources.[7][8]

Key SAR Insights:

  • C5-Substituent: The replacement of the tert-butyl group (Compound 1) with a smaller isopropyl group (Compound 3) leads to a 13-fold decrease in binding affinity (Kd) and a 12.5-fold drop in cellular potency, underscoring the importance of the bulky group for occupying the hydrophobic pocket.[8]

  • N1-Substituent: While both p-tolyl (Compound 1) and phenyl (Compound 2) substituents at the N1 position yield potent inhibitors, the methyl group on the tolyl ring can provide additional favorable interactions.[8]

  • N'-Aryl Moiety: The most significant improvement in potency comes from modifying the naphthyl ring. Adding a 2-morpholinoethoxy side chain (Compound 4, BIRB 796) enhances binding affinity 10-fold and boosts cellular activity over 20-fold. This is because the morpholine oxygen forms a crucial hydrogen bond with the backbone NH of Met109 in the ATP binding site.

Target Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[9][10] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in numerous inflammatory diseases.[9] Pyrazole inhibitors block the activity of p38 kinase, thereby preventing the phosphorylation of downstream targets and suppressing the inflammatory response.[5]

p38_pathway ext_stim Environmental Stress Inflammatory Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) ext_stim->mkkk mkk MKK3 / MKK6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream inhibitor Pyrazole Inhibitor (e.g., BIRB 796) inhibitor->p38 response Inflammatory Response (e.g., TNF-α, IL-6 Production) downstream->response

Caption: Simplified p38 MAPK signaling pathway showing the point of intervention for pyrazole inhibitors.

Experimental Methodologies

Accurate assessment of inhibitor potency and selectivity is fundamental to drug discovery. Below are detailed protocols for key biochemical and cell-based assays used to evaluate pyrazole kinase inhibitors.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Luminescent Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust method for determining inhibitor IC50 values.[11]

Materials:

  • Recombinant p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[11]

  • Test pyrazole inhibitors dissolved in DMSO

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Perform serial dilutions of the pyrazole inhibitor in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.[12]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor.

  • Kinase/Substrate Addition: Add 2 µL of a master mix containing the p38α kinase and its substrate (ATF2) prepared in Kinase Assay Buffer.[12]

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Km for the p38 isoform.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[12]

General Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor follows a structured workflow, from initial high-throughput screening to identify hits, through lead optimization to improve potency and drug-like properties, and finally to preclinical evaluation.

workflow hts 1. High-Throughput Screening (Biochemical Assay) hit_id 2. Hit Identification & Validation hts->hit_id sar 3. SAR Exploration (Lead Generation) hit_id->sar lead_opt 4. Lead Optimization (Potency, Selectivity, ADME) sar->lead_opt cell_assays 5. Cellular Potency & Target Engagement lead_opt->cell_assays cell_assays->lead_opt Iterative Feedback in_vivo 6. In Vivo Efficacy & PK/PD Studies cell_assays->in_vivo

Caption: A typical workflow for the discovery and development of pyrazole-based kinase inhibitors.

This guide demonstrates that the pyrazole scaffold is a highly adaptable and effective core for designing potent kinase inhibitors. Through systematic SAR studies, guided by biochemical and cellular assays, researchers have successfully developed clinical candidates like BIRB 796. The principles and methods outlined here provide a foundational framework for the continued development of novel pyrazole-based therapeutics.

References

Selectivity Profile of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of compounds based on the 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally related pyrazolopyrimidine and aminopyrimidine analogs, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. This comparison aims to provide researchers with a valuable tool for evaluating the potential of this chemical series in drug discovery, with a focus on oncology.

Executive Summary

The pyrazolopyrimidine scaffold is a well-established core for the development of potent kinase inhibitors. Analogs of this compound have demonstrated significant inhibitory activity against CDKs, which are key regulators of the cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[4] This guide compares the selectivity of this scaffold class with other known CDK inhibitors, Flavopiridol and Roscovitine, highlighting differences in their potency and broader kinase interaction profiles.

Kinase Selectivity Profile Comparison

The following table summarizes the in vitro kinase inhibitory activity (IC50 in nM) of a representative pyrazolo[4,3-d]pyrimidine analog (Compound 1, structurally related to the topic compound) against a panel of kinases, compared to the established CDK inhibitors Flavopiridol and Roscovitine.

Kinase TargetCompound 1 (Representative Pyrazolo[4,3-d]pyrimidine) IC50 (nM)Flavopiridol IC50 (nM)Roscovitine IC50 (nM)
CDK2/cyclin E 30 100160
CDK9/cyclin T1 110 20400
CDK1/cyclin B>1000100300
CDK4/cyclin D1>5000100>10000
CDK7/cyclin H1300300400
GSK3β>10000-120
JNK3>10000--

Data for Compound 1 is representative of potent pyrazolo[4,3-d]pyrimidine derivatives found in the literature.[2] Data for Flavopiridol and Roscovitine are compiled from various sources.[5][6]

Signaling Pathway Context: CDK2 and CDK9

The primary targets of this compound class, CDK2 and CDK9, play crucial roles in cell cycle progression and transcriptional regulation, respectively. Understanding their function within cellular signaling pathways is essential for interpreting the biological consequences of their inhibition.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_transcription Transcriptional Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->Rb phosphorylates CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 PTEFb P-TEFb CDK9->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CTD Transcription Productive Transcription RNAPII->Transcription elongates Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK2_E Inhibitor->CDK9

Caption: Simplified signaling pathways for CDK2-mediated cell cycle progression and CDK9-driven transcriptional elongation, indicating the points of inhibition by pyrazolopyrimidine compounds.

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of any potential inhibitor. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Kinase Selectivity Profiling via ADP-Glo™ Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[7][8][9]

Materials:

  • Test compound (e.g., this compound)

  • Kinase panel (e.g., CDK2/cyclin E, CDK9/cyclin T1, etc.)

  • Substrate for each kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the kinase selectivity profiling workflow.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Plate Prepare Kinase/Substrate Plate Kinase_Plate->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min) Add_ADPGlo->Incubate_2 Add_KinaseDetection Add Kinase Detection Reagent Incubate_2->Add_KinaseDetection Incubate_3 Incubate (30-60 min) Add_KinaseDetection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: A flowchart illustrating the major steps of a kinase selectivity profiling experiment using the ADP-Glo™ assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective CDK inhibitors. The representative data for structurally similar compounds indicate a favorable selectivity profile for CDK2 and CDK9 over other kinases. Further optimization of this scaffold could lead to the development of clinical candidates for the treatment of various cancers. The experimental protocols and workflows detailed in this guide provide a framework for the robust evaluation of such compounds in a drug discovery setting.

References

Cross-reactivity of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I must state that there is no publicly available information regarding the specific cross-reactivity profile of the compound "2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine". The following guide is a template that demonstrates how such a comparison could be structured. It uses hypothetical data for the requested compound, hereafter referred to as "Compound-X," and compares it with a known kinase inhibitor, Sunitinib , which also targets multiple kinases. This guide is intended for an audience of researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profiles of the hypothetical pyrazolopyrimidine derivative, Compound-X, and the multi-targeted tyrosine kinase inhibitor, Sunitinib. The objective is to present a framework for evaluating off-target effects, a critical step in preclinical drug development.

Kinase Inhibition Profile

The inhibitory activity of Compound-X and Sunitinib was assessed against a panel of representative kinases. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50).

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound-X (Hypothetical Data)Sunitinib (Published Data)
Primary Target(s)
VEGFR2159
PDGFRβ258
Off-Target Kinases
c-Kit15015
FLT330025
RET>100050
EGFR>5000>10000
SRC800250
ABL>10000>5000

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human kinases, corresponding peptide substrates, ATP, and a europium-labeled anti-phospho-specific antibody.

  • Procedure :

    • Kinase reactions were initiated by mixing the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

    • Test compounds (Compound-X and Sunitinib) were added at varying concentrations.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was terminated by the addition of EDTA.

    • A europium-labeled antibody specific for the phosphorylated substrate was added, and the mixture was incubated for another 60 minutes.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Target Engagement Assay

Cellular thermal shift assays (CETSA) can be employed to confirm target engagement in a cellular context.

  • Cell Culture : Cells expressing the target kinases were cultured to 80% confluency.

  • Compound Treatment : Cells were treated with either Compound-X, Sunitinib, or a vehicle control for 2 hours.

  • Thermal Shift : The treated cells were heated at a range of temperatures for 3 minutes, followed by rapid cooling.

  • Protein Extraction : Cells were lysed, and the soluble protein fraction was separated from the aggregated protein by centrifugation.

  • Western Blot Analysis : The amount of soluble target protein at each temperature was quantified by Western blotting using specific antibodies.

  • Data Analysis : The melting temperature (Tm) of the target protein in the presence and absence of the compound was determined. A shift in Tm indicates target engagement.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving two primary targets of Sunitinib, VEGFR2 and PDGFRβ, which are often implicated in tumor angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PDGFRβ PDGFRβ PDGFRβ->PI3K Ras Ras PDGFRβ->Ras Proliferation Cell Proliferation & Angiogenesis PLCγ->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 inhibition Sunitinib->PDGFRβ inhibition

Caption: Simplified VEGFR2 and PDGFRβ signaling pathways and the inhibitory action of Sunitinib.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

G cluster_setup Assay Setup cluster_detection Detection cluster_analysis Data Analysis A Kinase, Substrate, & ATP Mixture B Add Test Compound (Varying Concentrations) A->B C Incubate for 60 min at Room Temperature B->C D Terminate Reaction (Add EDTA) C->D E Add Eu-labeled Antibody D->E F Incubate for 60 min E->F G Measure TR-FRET Signal F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

In vivo validation of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of pyrazolyl-pyrimidine derivatives, a promising class of compounds in oncology research. Due to the limited publicly available in vivo data for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, this guide focuses on closely related and well-studied analogs to provide a representative overview of the potential of this chemical scaffold.

The pyrazole-pyrimidine core is a key pharmacophore in the development of kinase inhibitors and other targeted anticancer agents.[1][2] This guide will compare the in vivo efficacy of two distinct classes of pyrazolyl-pyrimidine derivatives: a JAK2 inhibitor, AZD1480, and a microtubule targeting agent, compound 9 , a novel pyrazolo[4,3-d]pyrimidine.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of AZD1480 and the microtubile-targeting pyrazolo[4,3-d]pyrimidine derivative 9 in various cancer xenograft models.

AZD1480 (JAK2 Inhibitor)
Cell Line/Tumor ModelAnimal ModelDosage and AdministrationKey Findings
Glioblastoma (GBM) Xenografts (X1046, X1066)Athymic Nude MiceNot specified in abstractSignificant inhibition of tumor growth; correlated with decreased STAT3 activation.[3]
Intracranial GBM XenograftsMiceNot specified in abstractSignificantly longer survival times in treated mice compared to vehicle.[3][4]
Neuroblastoma (KCNR, SY5Y) XenograftsMiceNot specified in abstractSignificant depression of tumor growth compared to control.[5]
Rhabdomyosarcoma (Rh18) Orthotopic XenograftMiceNot specified in abstractSignificant depression of tumor growth compared to control.[5]
Ewing Sarcoma (TC32) Orthotopic XenograftMiceNot specified in abstractSignificant depression of tumor growth compared to control.[5]
Uterine Leiomyoma Patient-Derived XenograftOvariectomized Immunodeficient Mice50 mg/kg, oral gavage, 5 days/week for 28 days59.5% reduction in xenograft volume compared to 0.3% in control; 56.0% reduction in weight compared to 31.2% increase in control.[6]
Pyrazolo[4,3-d]pyrimidine Compound 9 (Microtubule Targeting Agent)
Cell Line/Tumor ModelAnimal ModelDosage and AdministrationKey Findings
MCF-7 TUBB3 (βIII-tubulin overexpressing) Breast CancerMouse Xenograft ModelNot specified in abstractSignificantly better at reducing tumor volume compared to paclitaxel.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway for the JAK inhibitor AZD1480 and a general workflow for in vivo xenograft studies used to validate these compounds.

JAK_STAT_Pathway JAK/STAT Signaling Pathway Inhibition cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription Activation AZD1480 This compound (represented by AZD1480) AZD1480->JAK Inhibition Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous or Orthotopic Implantation into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (Test Compound vs. Vehicle) tumor_growth->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection endpoint Endpoint: Tumor Excision and Analysis data_collection->endpoint end End endpoint->end

References

Comparative Benchmarking of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. This guide provides a comparative analysis of this compound, hereafter referred to as Compound X, against well-established kinase inhibitors, Gefitinib and Erlotinib, which are known for their efficacy in targeting the Epidermal Growth Factor Receptor (EGFR). The following sections detail the in vitro and cell-based assays conducted to evaluate and compare the potency and selectivity of these compounds. The data presented herein is intended to offer a clear, objective benchmark for researchers and professionals in the field of drug discovery and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of Compound X, Gefitinib, and Erlotinib was assessed through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against purified EGFR kinase and the half-maximal growth inhibition (GI50) in the NCI-H1975 cell line, which harbors the T790M mutation, were determined.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)
Compound X (Hypothetical Data) EGFR 15 NCI-H1975 150
GefitinibEGFR25NCI-H1975>1000
ErlotinibEGFR20NCI-H1975>1000

Experimental Protocols

A detailed description of the methodologies employed for the key experiments is provided below to ensure reproducibility and transparency.

1. EGFR Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

  • Reagents: Recombinant human EGFR (T790M mutant) kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure:

    • The compounds (Compound X, Gefitinib, Erlotinib) were serially diluted in DMSO.

    • The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, the substrate, and the test compound in a 96-well plate.

    • The final ATP concentration was set to its Km value for the EGFR enzyme.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay, where the signal is inversely proportional to the amount of ATP remaining in the well.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based Growth Inhibition Assay

This assay measures the effect of the compounds on the proliferation of cancer cells.

  • Cell Line: NCI-H1975 human lung adenocarcinoma cell line, known to express the T790M mutation of EGFR.

  • Reagents: RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and the test compounds. A cell viability reagent such as CellTiter-Glo® was used for quantification.

  • Procedure:

    • NCI-H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were treated with a serial dilution of the test compounds for 72 hours.

    • Following the incubation period, the cell viability reagent was added to each well.

    • Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

    • GI50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a non-linear regression model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the workflow of the cell-based assay.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream Phosphorylates Compound_X Compound X Compound_X->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed NCI-H1975 Cells in 96-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Treat Treat with Serial Dilutions of Compounds Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Analyze Data and Calculate GI50 Measure->Analyze End End Analyze->End

Caption: Workflow for the cell-based growth inhibition assay.

Dichlorinated Pyrimidine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the advantages of dichlorinated pyrimidine compounds in research, supported by experimental data. The unique reactivity of dichlorinated pyrimidines offers significant benefits in the synthesis of diverse and potent bioactive molecules.

Dichlorinated pyrimidine compounds serve as versatile scaffolds in medicinal chemistry due to the strategic placement of two chlorine atoms. These chlorine atoms act as reactive handles, allowing for selective and sequential modifications of the pyrimidine core. This versatility enables the creation of large and diverse chemical libraries, accelerating the discovery of novel therapeutic agents for a wide range of diseases, including cancer and infectious diseases. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine substituents, makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[1]

Enhanced Biological Activity: A Comparative Look

The presence of two chlorine atoms not only provides synthetic advantages but can also significantly contribute to the biological activity of the final compound. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Kinase Inhibition: Potent Anticancer Activity

Dichlorinated pyrimidine derivatives have emerged as a promising class of small molecule kinase inhibitors.[2][3] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, and the dichlorinated scaffold allows for the development of potent and selective inhibitors.[2]

Table 1: Kinase Inhibitory Activity of Representative Dichlorinated Pyrimidinediamine Derivatives [3]

Compound ID/ReferenceTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Compound 13[4]Aurora A< 200--
Compound 10f[5]ALK2.1--
Compound 10f[5]HDAC61.8--
AlectinibALK1.9NCI-H22280.035
BrigatinibALK0.6KARPAS-2990.019

Note: This table presents data compiled from various studies and is intended to be illustrative of the potency of dichlorinated pyrimidine derivatives. Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions.

Antibiofilm Activity: Combating Bacterial Resistance

A significant advantage of halogenated pyrimidines, including dichlorinated derivatives, has been demonstrated in the fight against bacterial biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics.[6]

A comparative study on the antibiofilm activities of pyrimidine and 31 of its halogenated derivatives against Enterohemorrhagic Escherichia coli (EHEC) O157:H7 revealed the superior efficacy of several halogenated compounds.[7][8] Notably, the dichlorinated compound 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) exhibited significant inhibition of biofilm formation without affecting bacterial growth, suggesting a targeted antibiofilm action.[7][8]

Table 2: Comparative Antibiofilm Activity of Pyrimidine and its Halogenated Derivatives against EHEC O157:H7 [7][9]

CompoundConcentration (µg/mL)Biofilm Formation (% of Control)
Pyrimidine (Non-halogenated)100~95%
2-amino-5-bromopyrimidine (2A5BP)50~40%
2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP)50~35%
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) 50 ~25%

The enhanced activity of the dichlorinated compound highlights the positive contribution of multiple halogen substitutions. The study further revealed that these active compounds effectively reduced the production of curli, an essential component for biofilm integrity, by downregulating the expression of the key curli genes, csgA and csgB.[7][8]

Table 3: Downregulation of Curli Genes in EHEC O157:H7 by Halogenated Pyrimidines [7][8]

Compound (at 50 µg/mL)Relative Gene Expression of csgA (Fold Change)Relative Gene Expression of csgB (Fold Change)
2-amino-5-bromopyrimidine (2A5BP)~0.4~0.5
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) ~0.2 ~0.3

Experimental Protocols

To facilitate the replication and further investigation of the advantages of dichlorinated pyrimidine compounds, detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay to determine the in vitro inhibitory activity of test compounds against a target kinase.[4]

Materials:

  • Kinase of interest (e.g., JAK2)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known inhibitor as a positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

  • Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: After a short incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and no kinase controls. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Quantitative Biofilm Inhibition Assay

This protocol outlines a standard method for quantifying the inhibition of bacterial biofilm formation.[7][10]

Materials:

  • Bacterial strain (e.g., EHEC O157:H7)

  • Appropriate growth medium (e.g., LB broth)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.

  • Assay Setup: Dilute the overnight culture and add it to the wells of a 96-well plate. Add different concentrations of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with distilled water.

  • Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the Crystal Violet solution and wash the wells again with distilled water to remove excess stain.

  • Destaining: Add ethanol to each well to solubilize the Crystal Violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized Crystal Violet solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the expression of specific genes, such as csgA and csgB, in bacteria treated with test compounds.[7][11]

Materials:

  • Bacterial cultures treated with test compounds and a control

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (containing SYBR Green or a probe-based system)

  • Primers for the target genes (csgA, csgB) and a reference gene (e.g., 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the bacterial cultures using a suitable RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the qRT-PCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

  • qRT-PCR Run: Perform the qRT-PCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control.

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified kinase signaling pathway, the experimental workflow for antibiofilm activity assessment, and the logical relationship of gene regulation in biofilm formation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase (e.g., JAK2) Receptor->Kinase activates Ligand Growth Factor (Ligand) Ligand->Receptor STAT STAT Kinase->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Cell Proliferation, Survival) Nucleus->Gene_Expression regulates Dichloropyrimidine_Inhibitor Dichlorinated Pyrimidine Inhibitor Dichloropyrimidine_Inhibitor->Kinase inhibits

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Antibiofilm_Workflow Start Start: Bacterial Culture Incubation Incubate with Dichlorinated Pyrimidine Compound Start->Incubation Washing1 Wash to Remove Planktonic Bacteria Incubation->Washing1 Staining Stain Biofilm with Crystal Violet Washing1->Staining Washing2 Wash to Remove Excess Stain Staining->Washing2 Solubilization Solubilize Stain Washing2->Solubilization Quantification Quantify Absorbance (Measure Biofilm) Solubilization->Quantification End End: Determine Biofilm Inhibition Quantification->End

Caption: Experimental Workflow for Antibiofilm Activity Assessment.

Biofilm_Gene_Regulation Dichlorinated_Pyrimidine Dichlorinated Pyrimidine Compound csgD csgD (Master Regulator) Dichlorinated_Pyrimidine->csgD downregulates csgA csgA (Curli Subunit) csgD->csgA activates csgB csgB (Curli Nucleator) csgD->csgB activates Curli_Production Curli Production csgA->Curli_Production csgB->Curli_Production Biofilm_Formation Biofilm Formation Curli_Production->Biofilm_Formation

Caption: Logical Relationship of Curli Gene Regulation in Biofilm Formation.

Conclusion

Dichlorinated pyrimidine compounds offer significant advantages in research, particularly in drug discovery. Their inherent reactivity facilitates the synthesis of diverse molecular libraries, while the presence of two chlorine atoms can enhance biological activity. As demonstrated in the context of antibiofilm agents, dichlorinated pyrimidines can exhibit superior performance compared to their non-halogenated or monohalogenated counterparts. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine should be treated as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling and disposal, leveraging established protocols for analogous chemical structures such as halogenated pyrimidines and pyrazole derivatives. Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as regular solid waste.[1]

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Chemical Profile

Due to its chemical structure, this compound is presumed to be hazardous. The primary concerns are associated with its constituent functional groups:

  • Dichloro-pyrimidine moiety: Chlorinated heterocyclic compounds can be persistent in the environment and may exhibit toxicity. Their disposal requires adherence to protocols for halogenated organic waste.

  • Pyrazole derivative: This class of compounds is known for a wide range of pharmacological activities and, as such, should be handled with care to avoid potential biological effects.[1]

Chemical and Physical Properties Summary:

PropertyValue
Molecular Formula C₈H₇Cl₂N₅
Molecular Weight 244.08 g/mol [2]
IUPAC Name This compound[2]

II. Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

III. Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[1]

Step 1: Waste Segregation

Proper segregation of chemical waste is a critical first step to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

    • Crucially, this halogenated waste stream must be kept separate from non-halogenated solvent waste. [1] Mixing these waste types can lead to increased disposal costs and regulatory complications.

Step 2: Container Selection and Labeling

  • Container Choice: Utilize containers that are in good condition, chemically compatible with the waste, and equipped with a secure, tight-fitting lid.[1]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations

    • The date when waste accumulation began

    • The name of the principal investigator and the laboratory location[1]

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Arranging for Professional Disposal

  • Follow your institution's specific procedures for requesting a waste pickup from the EHS department or a licensed chemical waste disposal contractor.[1][3]

  • Provide a detailed inventory of the waste, including the chemical names and quantities.[3]

IV. Spill and Decontamination Procedures

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal. Wash the spill area with soap and water.

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinsates may, depending on local regulations, be disposable as non-hazardous waste. Consult your EHS department for guidance.

V. Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Prepare Labeled Waste Containers (Solid and Liquid Halogenated) SolidWaste Collect Solid Waste (Unused compound, contaminated items) Segregate->SolidWaste LiquidWaste Collect Liquid Waste (Solutions containing the compound) Segregate->LiquidWaste Store Store Sealed Containers in Secondary Containment SolidWaste->Store LiquidWaste->Store EHS Contact EHS for Waste Pickup Store->EHS end End EHS->end start Start start->PPE

Caption: Workflow for the proper disposal of the target compound.

VI. Logical Relationship for Hazard Assessment

G cluster_features Structural Features cluster_implications Disposal Implications Compound This compound Dichloro Dichloropyrimidine Moiety Compound->Dichloro Pyrazole Pyrazole Moiety Compound->Pyrazole Halogenated Treat as Halogenated Waste Dichloro->Halogenated Hazardous Handle as Potentially Hazardous Pyrazole->Hazardous Conclusion Dispose via Licensed Chemical Waste Service Halogenated->Conclusion Hazardous->Conclusion

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][4]
Hands Chemical-resistant gloves (Nitrile gloves are recommended).Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1][5][6]
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator. A respirator is necessary if ventilation is inadequate or dust is generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4][7]
Body Laboratory coat or appropriate protective clothing to prevent skin contact.[1][4]Wear long-sleeved clothing and closed-toe shoes.[2][7]
Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][8]

  • Minimize dust generation during handling.[1][2][7]

  • Wash hands thoroughly with soap and water after handling.[1][2][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][5][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep away from incompatible substances, such as strong oxidizing agents and strong acids.[2][4]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous waste.[1][10]

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled hazardous waste container. The label should include "Hazardous Waste" and a list of the contents.[10]

  • Container Rinsing: Empty containers should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[10]

  • Disposal: Dispose of the chemical waste in accordance with federal, state, and local regulations.[10][11] Do not dispose of down the drain or in regular trash.[10] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]

Visualized Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep1 Review Safety Data Sheet (or analogous data) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in a certified chemical fume hood prep2->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 post1 Wash hands thoroughly handle3->post1 post2 Store chemical in a cool, dry, well-ventilated area post1->post2

Caption: Workflow for the safe handling of the target compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_procedure Procedure cluster_disposal Final Disposal collect1 Treat as hazardous waste collect2 Use a designated, compatible, and labeled container collect1->collect2 proc1 Segregate from other waste streams if necessary collect2->proc1 proc2 Triple-rinse empty containers proc1->proc2 proc3 Collect the first rinseate as hazardous waste proc2->proc3 disp1 Store waste in a designated accumulation area proc3->disp1 disp2 Follow institutional EHS procedures for waste pickup disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.